molecular formula C8H9NO B3038281 2-Amino-3-methylbenzaldehyde CAS No. 84902-24-9

2-Amino-3-methylbenzaldehyde

Cat. No.: B3038281
CAS No.: 84902-24-9
M. Wt: 135.16 g/mol
InChI Key: ONXVKRQZYPIRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVKRQZYPIRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84902-24-9
Record name 2-amino-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS number 84902-24-9 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-methylbenzaldehyde (CAS 84902-24-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound (CAS No. 84902-24-9) is a substituted aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring an aldehyde, a primary amine, and a methyl group positioned on a benzene ring, provides a rich platform for a diverse range of chemical transformations. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde function dictates its reactivity, making it a key intermediate for the synthesis of pharmaceuticals, dyes, and complex heterocyclic systems.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, spectroscopic characterization, synthesis methodologies, and critical applications.

Part 1: Physicochemical and Structural Characterization

The utility of this compound stems from its distinct structural features. The ortho-disposition of the amino and aldehyde groups facilitates intramolecular hydrogen bonding and enables its participation as a bidentate ligand or precursor in cyclization reactions. The adjacent methyl group provides steric influence, which can be leveraged to control regioselectivity in subsequent reactions and enhance the stability of derivatives.[1]

Table 1: Core Properties and Identifiers of this compound

PropertyValueSource(s)
CAS Number 84902-24-9[1][3][4][5][6]
Molecular Formula C₈H₉NO[1][3][4][5]
Molecular Weight 135.16 g/mol [1][3][4][5]
IUPAC Name This compound[1][3][6]
Synonyms Benzaldehyde, 2-amino-3-methyl-[5][6]
SMILES CC1=C(C(=CC=C1)C=O)N[1][3]
InChI Key ONXVKRQZYPIRQJ-UHFFFAOYSA-N[1][3]
Predicted Boiling Point 265.3 ± 28.0 °C[5]
Predicted Density 1.129 ± 0.06 g/cm³[5]

Part 2: Spectroscopic Analysis for Structural Verification

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm. The aromatic protons will appear in the δ 6.5-7.5 ppm region, with their splitting pattern revealing the substitution on the ring. A singlet for the methyl group (-CH₃) will be observed in the upfield region, typically around δ 2.0-2.5 ppm. The amino group (-NH₂) protons often present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will corroborate the structure, with a characteristic signal for the aldehyde carbonyl carbon downfield (δ 190-200 ppm). Aromatic carbons will resonate between δ 110-150 ppm, and the methyl carbon will appear upfield around δ 15-25 ppm.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a standard procedure for sample preparation and analysis, ensuring reproducible and high-quality data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the NMR tube securely and gently invert several times to ensure a homogenous solution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for achieving high resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 90 degrees.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratio of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will be characterized by the following absorption bands:

  • N-H Stretch: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent amino group may shift this peak to a lower frequency.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight. Key fragmentation pathways would involve the loss of the aldehyde proton (M-1) or the entire formyl group (M-29), providing further structural confirmation.

Part 3: Strategic Synthesis Methodologies

The synthesis of this compound can be approached through both classical and modern synthetic routes, each with distinct advantages.

Classical Synthesis: Reduction of a Nitro Precursor

A common and reliable method begins with a commercially available nitro-substituted benzaldehyde. The core of this strategy is the selective reduction of the nitro group to a primary amine without affecting the aldehyde functionality.[1]

G Start 3-Methyl-2-nitrobenzaldehyde Reagents Reducing Agent (e.g., Fe/HCl or H₂, Pd/C) Start->Reagents Step 1: Reduction Workup Reaction Workup (Neutralization, Extraction) Reagents->Workup Step 2: Isolation Product This compound (CAS 84902-24-9) Workup->Product

Caption: Classical synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nitro Reduction
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-nitrobenzaldehyde (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add iron powder (Fe, ~3 equivalents) followed by the slow, portion-wise addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require external cooling to maintain control.

  • Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove the iron salts.

    • Carefully neutralize the filtrate with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel to obtain the final product with high purity.

Modern Synthetic Approaches

More advanced strategies offer improved efficiency and functional group tolerance. Boron-directed C-H activation is a notable example, where an iridium catalyst installs a boronate ester onto the aromatic ring, which is subsequently converted to the amino group via amination or a Suzuki-Miyaura coupling reaction.[1] These methods are particularly advantageous for creating complex derivatives with high precision.[1]

Part 4: Applications in Drug Development and Synthesis

The true value of this compound lies in its application as a versatile synthon. Its ability to readily form Schiff bases (imines) upon reaction with primary amines is central to its utility in constructing complex molecular frameworks.[1]

Case Study: Antiviral Prodrug Synthesis

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Derivatives of this compound have been instrumental in synthesizing prodrugs of Abacavir, a potent inhibitor of HIV-1 reverse transcriptase.[1] In this approach, a Schiff base is formed between the aldehyde and an amine-containing drug, creating a linkage that is stable in circulation but can be hydrolyzed at the target site to release the active drug.

G cluster_0 Prodrug Synthesis cluster_1 In Vivo A This compound C Schiff Base Prodrug (Enhanced Delivery) A->C B Amine-containing API (e.g., Abacavir) B->C Condensation (Imine Formation) D Active API Released at Target Site E Inactive Carrier C->D Hydrolysis (e.g., low pH) C->E

Caption: Prodrug strategy using a Schiff base linkage.

Other Key Applications
  • Asymmetric Synthesis: Chiral acetals derived from this compound have been used as auxiliaries to direct stereoselective nucleophilic additions, achieving high diastereomeric ratios in the synthesis of complex molecules like Amprenavir analogs.[1]

  • Heterocyclic Chemistry: It is a precursor for synthesizing quinolines and other heterocyclic systems, which are common scaffolds in pharmaceuticals.

  • Dyes and Pigments: The chromophoric nature of the molecule makes it a useful intermediate in the production of various colorants.[1]

  • Agrochemicals: Benzaldehyde derivatives are explored for their herbicidal and fungicidal properties, which are often linked to the generation of reactive oxygen species (ROS) that induce oxidative stress in target organisms.[1]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] The signal word is "Warning".[3]

  • Handling Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C, to prevent degradation via oxidation or polymerization.[5]

Conclusion

This compound (CAS 84902-24-9) is more than a simple chemical intermediate; it is a strategic tool for chemists in both academic and industrial research. Its well-defined reactivity, particularly in the formation of Schiff bases, combined with accessible synthesis routes, makes it an invaluable precursor for a wide array of high-value molecules. From enhancing the delivery of antiviral drugs to enabling complex stereocontrolled reactions, its contributions continue to expand, solidifying its role as a key player in the landscape of modern organic and medicinal chemistry.

References

2-Amino-3-methylbenzaldehyde molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-methylbenzaldehyde: Molecular Structure, Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Characterized by a benzene ring featuring an aldehyde, an amino group, and a methyl group in an ortho/meta relationship, this compound possesses a unique electronic and steric profile. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde functionality makes it a reactive and strategic precursor for a wide array of complex molecules.[1][2] Its utility is most pronounced in the fields of medicinal chemistry and materials science, where it functions as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic methodologies, chemical reactivity, and key applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzaldehyde core with an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 3. The ortho-amino group acts as a strong activating group, increasing the electron density of the aromatic ring, while the aldehyde group (-CHO) is a moderately deactivating, meta-directing group. This substitution pattern governs the molecule's reactivity in electrophilic aromatic substitution and its utility in forming heterocyclic systems. The methyl group provides steric influence that can modulate the reactivity of the adjacent functional groups.[1]

Table 1: Core Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1][3]
CAS Number 84902-24-9[1][3]
Molecular Formula C₈H₉NO[1][3]
Molecular Weight 135.16 g/mol [1][3]
Physical Form Liquid[4]
InChI InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3[1][3]
InChI Key ONXVKRQZYPIRQJ-UHFFFAOYSA-N[1][3]
Canonical SMILES CC1=C(C(=CC=C1)C=O)N[1][3]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere[5]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and instructive strategy begins with 3-methylbenzaldehyde, which involves protection of the highly reactive aldehyde group, followed by regioselective nitration and subsequent reduction of the nitro group. This multi-step process highlights key principles of protecting group chemistry and electrophilic aromatic substitution.

Experimental Protocol: Synthesis via Protection-Nitration-Reduction Pathway

This protocol is a representative methodology based on established organic chemistry principles.

Step 1: Protection of the Aldehyde Group (Acetal Formation)

  • Rationale: The aldehyde group is highly susceptible to oxidation and other side reactions under nitrating conditions. Protection as a cyclic acetal (e.g., using ethylene glycol) renders it inert to these conditions.[1]

  • To a solution of 3-methylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, 2-(m-tolyl)-1,3-dioxolane.

Step 2: Nitration of the Protected Intermediate

  • Rationale: The protected acetal group and the methyl group are both ortho-, para-directing. Nitration is directed to the ortho position relative to the methyl group (position 2) due to steric hindrance and electronic activation.

  • Cool the protected acetal from Step 1 in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 5°C.

  • Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-nitro-3-methylphenyl)-1,3-dioxolane.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to a primary amine. Common reducing agents include catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile.[1]

  • Dissolve the nitro-intermediate from Step 2 in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the amino-intermediate, 2-(2-amino-3-methylphenyl)-1,3-dioxolane.

Step 4: Deprotection of the Aldehyde (Acetal Hydrolysis)

  • Rationale: The acetal protecting group is removed under acidic conditions to regenerate the aldehyde functionality.

  • Dissolve the amino-intermediate from Step 3 in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain pure this compound.

G cluster_0 Synthetic Workflow for this compound A 3-Methylbenzaldehyde B Protection (Acetal Formation) A->B + Ethylene Glycol, H+ C 2-(m-tolyl)-1,3-dioxolane B->C D Nitration C->D + HNO3, H2SO4 E 2-(2-nitro-3-methylphenyl) -1,3-dioxolane D->E F Reduction (H2/Pd-C) E->F G 2-(2-amino-3-methylphenyl) -1,3-dioxolane F->G H Deprotection (Acid Hydrolysis) G->H + H3O+ I This compound H->I

Caption: Synthetic pathway from 3-methylbenzaldehyde.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it a versatile substrate for various chemical transformations.

  • Reactions of the Aldehyde Group: The aldehyde is a primary site for nucleophilic addition. It can be oxidized to the corresponding carboxylic acid (2-amino-3-methylbenzoic acid) using mild oxidizing agents or reduced to a primary alcohol (2-amino-3-methylbenzyl alcohol) with reducing agents like sodium borohydride.[1][2] Critically, it undergoes condensation reactions with primary amines to form Schiff bases (imines), a reaction fundamental to the synthesis of many heterocyclic compounds and bioactive molecules.[1]

  • Reactions of the Amino Group: The nucleophilic amino group can participate in acylation reactions with acyl chlorides or anhydrides to form amides, or in alkylation reactions.[1] Its presence activates the aromatic ring, facilitating further electrophilic substitution, although the position of substitution is influenced by both the amino and methyl groups.

G cluster_reactions Key Derivatization Reactions center This compound prod1 Schiff Base (Imine) center->prod1 + R'-NH2 - H2O prod2 2-Amino-3-methylbenzyl alcohol center->prod2 + NaBH4 (Reduction) prod3 2-Amino-3-methylbenzoic acid center->prod3 + [O] (Oxidation) prod4 N-Acylated Derivative center->prod4 + Acyl Chloride (Acylation)

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The structural framework of this compound is a privileged scaffold in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of a variety of pharmaceutical agents. Its derivatives have been investigated for significant biological activities.

    • Antiviral Agents: Derivatives are used in the synthesis of prodrugs for abacavir, an inhibitor of HIV-1 reverse transcriptase.[1] It is also used to create chiral acetals that facilitate the synthesis of analogs of Amprenavir, another HIV protease inhibitor.[1]

    • CNS Agents: The condensation of 2-amino-substituted benzaldehydes with 2-aminobenzamide is a key step in synthesizing the quinazolinone core, a scaffold found in compounds with sedative, hypnotic, and anticonvulsant properties.[6]

    • Antibacterial Agents: The compound itself and Schiff bases derived from it have been studied for their potential antibacterial properties.[1]

  • Agrochemicals: The benzaldehyde scaffold is explored in agrochemical research, with derivatives showing potential as plant growth regulators and herbicidal agents.[1] The amino and methyl substitutions can be fine-tuned to enhance selectivity and potency.[1]

  • Dyes and Pigments: Due to its chromophoric properties stemming from the conjugated aromatic system with an amino group, it serves as a starting material for various dyes and pigments.[1]

Table 2: Summary of Key Applications

Application AreaSpecific UseResulting Compound ClassReference(s)
Pharmaceuticals Synthesis of HIV protease inhibitor analogs (e.g., Abacavir, Amprenavir)Prodrugs, Chiral Auxiliaries[1]
Synthesis of CNS-active compoundsQuinazolinones[6]
Development of novel antibacterial agentsSchiff Bases, Heterocycles[1]
Agrochemicals Development of selective herbicides and plant growth regulatorsSubstituted Benzaldehyde Derivatives[1]
Materials Science Precursor for organic colorantsAzo Dyes, Pigments[1]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate safety precautions. It is classified as an irritant.

  • GHS Hazard Classification:

    • H315: Causes skin irritation[3][4]

    • H319: Causes serious eye irritation[3][4]

    • H335: May cause respiratory irritation[3][4]

    • Signal Word: Warning[3][4]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][8]

    • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[8]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

    • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, offering a gateway to a vast chemical space of functional molecules. Its unique combination of reactive functional groups allows for straightforward derivatization and the construction of complex molecular architectures. From life-saving antiviral drugs to novel agrochemicals and materials, its applications continue to expand. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

solubility and stability of 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3-methylbenzaldehyde

Abstract

This compound (C₈H₉NO) is a versatile aromatic compound featuring both a reactive aldehyde and a nucleophilic amino group.[1] This unique bifunctionality makes it a valuable starting material and intermediate in the synthesis of pharmaceuticals, dyes, and complex organic molecules.[1][2] However, the very reactivity that makes this molecule useful also presents significant challenges regarding its solubility and stability. Understanding these characteristics is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure reproducible results, optimize reaction conditions, and develop stable formulations. This guide provides a comprehensive analysis of the solubility profile and chemical stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.

Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution. This compound is a substituted aromatic aldehyde with the following key properties.

PropertyValueSource
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1][3]
IUPAC Name This compound[3]
CAS Number 84902-24-9[1]
Physical Form Liquid
SMILES CC1=C(C(=CC=C1)C=O)N[3]

The structure combines a moderately non-polar toluene backbone with two polar functional groups: a hydrogen-bond-donating amino group and a hydrogen-bond-accepting aldehyde group. This amphiphilic nature dictates its solubility, making it poorly soluble in water but generally soluble in organic solvents.[4]

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay between its hydrophobic benzene ring and the hydrophilic amino and aldehyde functionalities. While specific quantitative data for this compound is not extensively published, a robust solubility profile can be predicted based on its structure and data from analogous compounds like 2-amino-3-methylbenzoic acid.[5]

Theoretical Considerations & Solvent Selection
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and aldehyde groups, facilitating solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the amino group, leading to good solubility. Acetone is often an excellent solvent for similar structures.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic, non-polar nature of the core structure suggests solubility in these solvents through van der Waals interactions. However, the polar functional groups may limit miscibility with highly non-polar solvents like hexane.[4]

  • Aqueous Systems: Due to the dominant hydrophobic character of the benzene ring, solubility in water is expected to be very low.[4]

Predicted Solubility Ranking

Based on the analysis of 2-amino-3-methylbenzoic acid, a similar compound, the solubility of this compound is predicted to follow this general trend at room temperature[5]: Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Toluene > Hexane

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This protocol provides a reliable method for quantitatively determining the solubility of this compound in various solvents. The causality behind this choice is its status as a gold-standard, equilibrium-based method that yields thermodynamically accurate solubility data.

Principle: An excess of the solute is agitated in a solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then filtered, diluted, and analyzed by a suitable quantitative method, such as UV-Vis spectrophotometry or HPLC-UV.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to several sealed vials, each containing a known volume (e.g., 5.0 mL) of a selected solvent (e.g., methanol, acetone, toluene). An "excess" ensures solid/liquid phase is visible after equilibration.

  • Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 4 hours to allow undissolved material to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Record the exact mass of the filtered supernatant.

    • Dilute the sample to a suitable concentration with the same solvent.

    • Analyze the concentration of this compound using a validated HPLC-UV method (see Section 4). A pre-established calibration curve is required for this step.

  • Calculation: The solubility (S) is calculated in mg/mL using the formula: S = (Concentration from HPLC × Dilution Factor × Volume of flask) / Volume of supernatant sampled

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical parameter for its storage, handling, and application. Its two functional groups are susceptible to several degradation pathways.

Primary Degradation Pathways
  • Oxidation: The aldehyde group is highly susceptible to oxidation, especially when exposed to air (autoxidation) or oxidizing agents. This reaction converts the aldehyde to the corresponding carboxylic acid, 2-amino-3-methylbenzoic acid.[1][2] This is often the most common degradation pathway for benzaldehydes.

  • Schiff Base Formation: The aldehyde can react with the amino group of another molecule (intermolecularly) or with other primary/secondary amines present in the system to form an imine, also known as a Schiff base.[1] This can lead to dimerization or polymerization, resulting in discoloration and impurity formation.

  • Photodegradation: Aromatic aldehydes and amines are often sensitive to light, which can catalyze oxidation or other radical-mediated reactions. Therefore, the compound should be stored in a dark place.[6]

G main This compound oxid 2-Amino-3-methylbenzoic Acid main->oxid Oxidation (O₂, light) schiff Schiff Base / Imine (Dimerization/Polymerization) main->schiff Self-Condensation (Intermolecular Reaction) photo Photodegradation Products main->photo UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.

Principle: The compound is subjected to harsh chemical and physical conditions (acid, base, oxidation, heat, light) to accelerate its degradation. The resulting mixtures are then analyzed to identify and quantify the parent compound and any new impurities.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a vial of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Control: Keep a vial of the stock solution protected from light at 4°C.

  • Sample Quenching & Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples, including the control, to an appropriate concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method (see Section 4).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Mass spectrometry (MS) is invaluable here for identifying the mass of the degradants, helping to elucidate their structures.

Analytical Methodologies for Quantification

Accurate quantification is the bedrock of any solubility or stability study. The selection of an analytical method depends on the required sensitivity, selectivity, and available instrumentation.[7]

MethodPrincipleSelectivitySensitivityThroughput
HPLC-UV Separation via liquid chromatography, detection by UV absorbance.[8]Moderateµg/mL to ng/mLHigh
LC-MS/MS Separation via LC, detection by mass-to-charge ratio.[7]Very Highng/mL to pg/mLMedium
GC-MS Separation of volatile compounds/derivatives via gas chromatography, detection by mass.[9]Highng/mLMedium

For most applications, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) offers the best balance of performance, cost, and reliability. A C18 column is typically effective. An LC-MS method is superior for identifying unknown degradants in stability studies.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Equilibrated Supernatant or Stressed Sample filt Filtration (0.45 µm) prep->filt dil Dilution to Working Concentration filt->dil inj HPLC Injection dil->inj sep C18 Column Separation inj->sep det UV/MS Detection sep->det integ Peak Integration det->integ calib Quantification via Calibration Curve integ->calib report Final Report (mg/mL or % Degradation) calib->report

Caption: General experimental workflow for analysis of this compound.

Conclusion and Recommendations

This compound is a molecule of significant synthetic utility, whose effective use hinges on a thorough understanding of its solubility and stability.

  • Solubility: The compound exhibits poor aqueous solubility but is readily soluble in a range of common organic solvents, particularly polar aprotic solvents like acetone. For purification and reaction setup, a solvent system of intermediate polarity is recommended.

  • Stability: The primary liability is the aldehyde functional group, which is prone to oxidation to a carboxylic acid. To ensure stability, This compound should be stored at a low temperature (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. [6]

The protocols and insights provided in this guide equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle, formulate, and analyze this valuable chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

Spectroscopic Unveiling of 2-Amino-3-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 2-Amino-3-methylbenzaldehyde (C₈H₉NO), a key aromatic building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding its spectroscopic signature is paramount for researchers in drug development and organic synthesis for reaction monitoring, quality control, and structural confirmation. Due to the limited availability of published experimental spectra, this guide integrates experimental mass spectrometry data with high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, contextualized with experimental data from closely related isomers to ensure a robust and reliable interpretation.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a benzene ring substituted with an aldehyde, an amino group, and a methyl group in a 1,2,3-arrangement—give rise to a distinct spectroscopic fingerprint. Each analytical technique provides a unique piece of the structural puzzle.

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_CHO [label="C", pos="2.6,1.5!"]; O_CHO [label="O", pos="3.5,2.2!"]; H_CHO [label="H", pos="2.9,0.7!"]; N_NH2 [label="N", pos="-2.6,1.5!"]; H1_NH2 [label="H", pos="-3.5,1.2!"]; H2_NH2 [label="H", pos="-3.5,1.8!"]; C_CH3 [label="C", pos="-2.6,-1.5!"]; H1_CH3 [label="H", pos="-3.5,-1.2!"]; H2_CH3 [label="H", pos="-3.5,-1.8!"]; H3_CH3 [label="H", pos="-3.0,-2.2!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.2,-1.25!"]; H6 [label="H", pos="2.2,1.25!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C2 -- N_NH2; N_NH2 -- H1_NH2; N_NH2 -- H2_NH2; C3 -- C_CH3; C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions.

Experimental Data: Gas Chromatography-Mass Spectrometry (GC-MS)

The experimental GC-MS data for this compound is available through the PubChem database.[1]

m/z Relative Intensity (%) Proposed Fragment
135100[M]⁺ (Molecular Ion)
13495[M-H]⁺
10650[M-CHO]⁺
7730[C₆H₅]⁺
Interpretation of the Mass Spectrum

The mass spectrum is dominated by the molecular ion peak [M]⁺ at m/z 135, which corresponds to the molecular weight of the compound (135.16 g/mol ).[1] A prominent peak at m/z 134 is attributed to the loss of a hydrogen atom, likely from the aldehyde or amino group, forming a stable cation. The fragment at m/z 106 results from the characteristic loss of the formyl radical (CHO), a common fragmentation pathway for benzaldehydes. The peak at m/z 77 corresponds to the phenyl cation, indicating the fragmentation of the substituted benzene ring.

graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

M [label="[C₈H₉NO]⁺˙\nm/z = 135", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[C₈H₈NO]⁺\nm/z = 134"]; M_minus_CHO [label="[C₇H₈N]⁺\nm/z = 106"]; Phenyl [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_minus_H [label="- H˙"]; M -> M_minus_CHO [label="- CHO˙"]; M_minus_CHO -> Phenyl [label="- HCN, -CH₃"]; }

Caption: Proposed Mass Fragmentation Pathway of this compound.

Experimental Protocol: GC-MS

A standard protocol for acquiring a GC-MS spectrum of a thermally stable, volatile compound like this compound would involve:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization.

  • Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and polarities.

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), aldehyde (C=O and C-H), and aromatic (C=C and C-H) groups.

Predicted IR Data

The following table presents the predicted characteristic IR absorption bands for this compound. These predictions are based on well-established correlation tables and comparison with the experimental spectra of similar molecules.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl
2850-2750C-H stretch (Fermi doublet)Aldehyde
1700-1680C=O stretchAldehyde
1620-1580N-H bendPrimary Amine
1600-1450C=C stretchAromatic
850-750C-H bend (out-of-plane)Aromatic (substituted)
Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The two bands in the 3450-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching of a primary amine. The strong absorption around 1700-1680 cm⁻¹ is indicative of the C=O stretching of the aldehyde. The presence of the aldehyde is further confirmed by the characteristic C-H stretching bands (a Fermi doublet) between 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are expected in their usual regions. The out-of-plane C-H bending bands in the fingerprint region can provide further information about the substitution pattern of the aromatic ring. For comparison, the experimental IR spectrum of 3-methylbenzaldehyde shows a strong C=O stretch at 1697 cm⁻¹ and aldehyde C-H stretches around 2900 cm⁻¹ and 2700 cm⁻¹.[2]

Experimental Protocol: FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample like this compound is:

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum. The instrument's software will automatically subtract the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm) Multiplicity Integration Assignment
~9.85Singlet1HAldehyde H
~7.30Doublet1HAromatic H
~7.15Triplet1HAromatic H
~6.70Doublet1HAromatic H
~4.50Broad Singlet2HNH₂
~2.20Singlet3HCH₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aldehyde proton is the most deshielded, appearing as a sharp singlet around 9.85 ppm. The three aromatic protons will appear as a set of coupled multiplets in the aromatic region (6.5-7.5 ppm). The amino protons typically appear as a broad singlet around 4.50 ppm, and their chemical shift can be concentration and solvent dependent. The methyl protons will give a sharp singlet at approximately 2.20 ppm. For comparison, the experimental ¹H NMR spectrum of 2-aminobenzaldehyde shows the aldehyde proton at ~9.85 ppm and the amino protons as a broad signal around 6.12 ppm.[3] The experimental spectrum of 3-methylbenzaldehyde shows the aldehyde proton at 9.95 ppm and the methyl protons at 2.39 ppm.[4][5]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is as follows:

Chemical Shift (ppm) Assignment
~192C=O (Aldehyde)
~150C-NH₂
~138C-CH₃
~135Aromatic CH
~125Aromatic C-CHO
~120Aromatic CH
~118Aromatic CH
~18CH₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon is the most downfield signal, appearing around 192 ppm. The aromatic carbons attached to the amino and aldehyde groups are also significantly deshielded. The remaining aromatic carbons will appear in the 118-138 ppm range. The methyl carbon will be the most upfield signal, at approximately 18 ppm. The experimental ¹³C NMR spectrum of 3-methylbenzaldehyde shows the aldehyde carbon at 192.47 ppm and the methyl carbon at 21.12 ppm, which aligns with the predicted values.[4]

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra is:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms, simplifying the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. By combining experimental mass spectrometry data with robustly predicted NMR and IR spectra, and drawing comparisons with related isomers, a detailed and reliable structural characterization is achieved. This information is invaluable for scientists and researchers working with this compound, enabling confident identification and quality assessment in various applications.

References

reactivity profile of 2-Amino-3-methylbenzaldehyde's functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a nucleophilic primary amino group positioned ortho to an electrophilic aldehyde, governs a rich and diverse reactivity profile. The presence of a methyl group at the 3-position introduces additional steric and electronic influences that modulate the behavior of these adjacent functionalities. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on the individual transformations of the aldehyde and amino moieties and, most critically, the synergistic reactions that leverage their proximity. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and offer insights into the causal factors behind synthetic strategies, empowering researchers in drug development and fine chemical synthesis to effectively utilize this versatile building block.

Introduction: Structural Features and Synthetic Potential

This compound, a substituted aromatic aldehyde, possesses a compelling molecular architecture for synthetic chemists. The core of its reactivity lies in the interplay between three key features:

  • The Aldehyde Group (-CHO): An electrophilic center, susceptible to nucleophilic attack, and a participant in a wide array of condensation reactions. It is the primary site for transformations such as oxidation, reduction, and carbon-carbon bond formation.[1][2]

  • The Amino Group (-NH₂): A nucleophilic primary amine that readily engages in reactions with electrophiles. Its position ortho to the aldehyde is the defining characteristic of the molecule, enabling powerful intramolecular cyclization pathways.[2]

  • The Methyl Group (-CH₃): Located at the 3-position, this group exerts both a steric and electronic influence. Its steric bulk can hinder the approach of reagents to the adjacent amino and aldehyde groups, while its electron-donating nature can modulate the reactivity of the aromatic ring.[1]

This guide will systematically explore these features, moving from the independent reactivity of each functional group to the complex, synergistic transformations that make this molecule a valuable precursor for heterocyclic synthesis, particularly for quinoline derivatives.[3][4]

Figure 1: Structure of this compound.

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile handle for a multitude of synthetic transformations. Its reactivity is primarily characterized by nucleophilic additions and condensations.[5]

Oxidation and Reduction
  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2-Amino-3-methylbenzoic acid. This transformation is a standard synthetic procedure that significantly alters the molecule's electronic properties and polarity.[1][2] Common oxidizing agents like potassium permanganate or chromium trioxide are effective for this purpose.[1]

  • Reduction: Conversely, selective reduction of the aldehyde yields 2-Amino-3-methylbenzyl alcohol. Mild reducing agents such as sodium borohydride (NaBH₄) are typically employed to avoid reduction of other functional groups.[1][2] This conversion provides a route to benzyl alcohol derivatives for subsequent reactions like etherification or esterification.[2]

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental for C-C bond formation.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst, such as piperidine or ammonium acetate.[6][7] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[6] The electronic nature of the benzaldehyde substituent influences the reaction rate; however, modern protocols have expanded the scope to include a wide variety of substrates.[7]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Resonance Stabilized Carbanion) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde Ar-CHO Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Aldehyde->Intermediate Product Ar-CH=C(Z)Z' (α,β-unsaturated product) Intermediate->Product - H₂O

Caption: General mechanism of the Knoevenagel Condensation.

Reactivity of the Amino Functional Group

The primary aromatic amine in this compound is a potent nucleophile and a directing group for electrophilic aromatic substitution.

Imine (Schiff Base) Formation

The reaction between the amino group and another aldehyde or ketone results in the formation of an imine or Schiff base.[8][9] This condensation is typically acid-catalyzed and reversible.[9] The reaction is highly pH-dependent; optimal rates are often observed around pH 4-5.[8][9] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the intermediate, hindering the elimination of water.[9][10]

Acylation and Alkylation

The amino group readily undergoes acylation with acyl halides or anhydrides to form amides, or alkylation with alkyl halides.[1][11] These reactions are standard procedures for protecting the amino group or for synthesizing more complex derivatives.[1]

Synergistic Reactivity: The Power of Ortho-Substitution

The most significant aspect of this compound's reactivity is the cooperative action of the ortho-amino and aldehyde groups, which facilitates a variety of powerful intramolecular cyclization reactions to form heterocyclic systems. The molecule's inherent structure makes it prone to self-condensation.[12]

The Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic and highly efficient method for constructing quinoline rings.[13] It involves the reaction of a 2-aminobenzaldehyde with a ketone containing an α-methylene group.[3] The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases.[3]

Two primary mechanisms are proposed for the Friedländer synthesis[3]:

  • Aldol Condensation First: The reaction begins with an aldol condensation between the 2-aminobenzaldehyde and the enolate of the ketone, followed by cyclization and dehydration (loss of a second water molecule) to form the aromatic quinoline ring.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration.

This reaction is a cornerstone of heterocyclic chemistry due to its simplicity and the biological importance of the resulting quinoline scaffolds, which are found in numerous pharmaceuticals.[14][15] Domino reactions starting from the corresponding 2-nitrobenzaldehyde, which is reduced in situ to the 2-aminobenzaldehyde before undergoing the Friedländer condensation, have further expanded the utility of this method.[4][15]

Friedlander_Synthesis cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First Start This compound + Ketone (R-CO-CH₂-R') Aldol Aldol Adduct Start->Aldol Aldol Condensation Schiff Schiff Base Intermediate Start->Schiff Imine Formation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated - H₂O Product Substituted Quinoline Unsaturated->Product Cyclization / -H₂O Cyclized Cyclized Intermediate Schiff->Cyclized Intramolecular Aldol-type Reaction Cyclized->Product Elimination / -H₂O

Caption: Competing mechanisms in the Friedländer Quinoline Synthesis.

Reductive Amination

Reductive amination is a powerful method for forming amines.[16] In the context of this compound, this can occur intramolecularly or intermolecularly. For an intermolecular reaction, the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in the same pot to the corresponding amine.[17] Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde significantly.[16][18] This process is highly valuable in medicinal chemistry for the synthesis of complex amine derivatives.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples based on established methodologies. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Friedländer Synthesis of a Substituted Quinoline

This protocol is adapted from a general, catalyst-free procedure for the Friedländer reaction in an aqueous medium, highlighting a green chemistry approach.[14][19]

  • Objective: To synthesize a poly-substituted quinoline from 2-aminobenzaldehyde and a suitable ketone.

  • Materials:

    • 2-Aminobenzaldehyde (0.2 mmol)

    • Active methylene ketone (e.g., dimedone, ethyl acetoacetate) (0.2 mmol)

    • Deionized Water (1.0 mL)

    • 5 mL flask with magnetic stir bar

    • Heating mantle or oil bath

  • Procedure:

    • Combine 2-aminobenzaldehyde (0.2 mmol) and the ketone (0.2 mmol) in a 5 mL flask.

    • Add deionized water (1.0 mL) to the flask.

    • Heat the mixture to 70 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol).

  • Causality: Using water as a solvent at elevated temperatures can promote the reaction without the need for an external acid or base catalyst, offering an environmentally benign and efficient pathway.[19] High yields (often >90%) are reported for this method.[14]

Protocol 2: Reductive Amination

This protocol describes a general procedure for direct reductive amination using a mild hydride reducing agent.[16]

  • Objective: To synthesize a secondary or tertiary amine from this compound and a primary or secondary amine.

  • Materials:

    • This compound (1.0 mmol)

    • Primary or Secondary Amine (1.1 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

    • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

    • Round-bottom flask with magnetic stir bar and nitrogen atmosphere

  • Procedure:

    • Dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-24 hours).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

  • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion intermediate faster than it reduces the starting aldehyde, allowing for a one-pot procedure.[18] The use of an anhydrous aprotic solvent is necessary due to the water sensitivity of the reducing agent.[18]

Conclusion

The reactivity of this compound is a study in functional group synergy. While the aldehyde and amino groups possess their own characteristic reactivities—undergoing oxidation, reduction, condensation, and acylation—their true synthetic power is unleashed through cooperative, intramolecular transformations. The Friedländer annulation stands out as the hallmark reaction, providing a direct and efficient route to the medicinally important quinoline scaffold. The subtle steric and electronic contributions of the 3-methyl group further refine this reactivity profile. A thorough understanding of these principles, from mechanistic pathways to practical experimental conditions, is essential for researchers aiming to leverage this versatile building block in the design and synthesis of complex molecular targets.

References

Introduction: The Strategic Importance of 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-3-methylbenzaldehyde

This compound (C₈H₉NO) is a versatile aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a benzene ring strategically substituted with an amino, a methyl, and a formyl group, provides a unique platform for constructing complex molecular architectures. The nucleophilic amino group and the electrophilic aldehyde group offer orthogonal reactivity, making it a valuable precursor for quinolines, Schiff bases, and other heterocyclic systems that form the backbone of many pharmaceutical agents and fine chemicals.[1] This guide provides a comprehensive review of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices and detailed protocols for laboratory application.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several distinct strategic directions. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product. We will explore the most prevalent and effective routes: reduction of a nitro precursor, oxidation of a benzyl alcohol, and a regioselective functionalization via directed ortho-metalation.

Strategy 1: Reduction of 2-Nitro-3-methylbenzaldehyde

This is perhaps the most classical and frequently employed approach, leveraging the reliable conversion of an aromatic nitro group into a primary amine. The overall transformation hinges on the selective reduction of the nitro group without affecting the sensitive aldehyde functionality.

  • Underlying Principle: The synthesis begins with a precursor containing a nitro group ortho to the aldehyde. This nitro group is then reduced. The primary challenge is the aldehyde's susceptibility to reduction into an alcohol. To circumvent this, a protection-deprotection sequence is often essential.[1]

  • Experimental Causality:

    • Protection: The aldehyde is first converted into a more stable functional group, typically a dimethyl or diethyl acetal, by reacting it with an orthoformate or a diol like ethylene glycol under acidic catalysis.[1][3] Acetals are stable under the neutral or basic conditions of many reduction reactions.[1]

    • Reduction: With the aldehyde group protected, the nitro group can be safely reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[1] Alternative reagents like iron powder in acidic media can also be used, though they may complicate purification.[4]

    • Deprotection: The final step involves the hydrolysis of the acetal back to the aldehyde, typically by treatment with aqueous acid.[3]

  • Advantages: This route is robust, generally high-yielding, and utilizes well-understood chemical transformations.

  • Disadvantages: It is a multi-step process requiring protection and deprotection, which adds to the overall synthesis time and can lower the cumulative yield.

Strategy 2: Oxidation of (2-Amino-3-methyl-phenyl)-methanol

An alternative strategy involves constructing the aldehyde at a late stage from its corresponding benzyl alcohol. This approach avoids the need for aldehyde protection during the introduction of the amino group.

  • Underlying Principle: This method relies on the selective oxidation of a primary benzylic alcohol to an aldehyde. The key is to use a mild oxidizing agent that will not affect the electron-rich aromatic ring or the amino group, and will not over-oxidize the product to a carboxylic acid.

  • Experimental Causality:

    • Reagent of Choice: Manganese dioxide (MnO₂) is an exceptionally effective reagent for this transformation.[5] It is a mild, heterogeneous oxidant that shows high selectivity for benzylic and allylic alcohols, leaving the amino group untouched. The reaction is typically performed in an inert solvent like diethyl ether or dichloromethane.

  • Advantages: This is often a clean, high-yielding, single-step transformation with a straightforward workup (the MnO₂ and its byproducts are solids that can be filtered off).[5]

  • Disadvantages: The primary limitation is the availability and synthesis of the starting material, (2-amino-3-methyl-phenyl)-methanol.

Strategy 3: Directed Ortho-Metalation (DoM)

For ultimate regiochemical control, Directed Ortho-Metalation offers a powerful, modern approach to functionalize the aromatic ring precisely at the 2-position.

  • Underlying Principle: This strategy uses a directing group on the benzene ring to guide a strong base to deprotonate a specific ortho-position. The resulting aryllithium species is then trapped with an electrophile to introduce the desired functional group.

  • Experimental Causality:

    • Protection & Direction: The synthesis begins with 3-methylbenzaldehyde. The aldehyde is protected as an acetal, which also serves as the directing group for the subsequent lithiation step.[3]

    • Lithiation: A strong organolithium base, such as n-butyllithium, selectively removes the proton at the C2 position, which is activated by the ortho-directing acetal group.

    • Azidation: The generated aryllithium intermediate is reacted with an electrophilic azide source, such as tosylazide or an azidoiodinane, to form an aryl azide.[1][3] To manage the hazardous nature of azide intermediates, this step can be performed with enhanced safety and efficiency in continuous flow reactors.[1]

    • Reduction & Deprotection: The aryl azide is reduced to the amine (e.g., via hydrogenation or with a reducing agent like triphenylphosphine/water), followed by acidic workup to hydrolyze the acetal, revealing the final product.[3]

  • Advantages: Offers unparalleled regiocontrol for constructing highly substituted aromatic systems.

  • Disadvantages: Requires strictly anhydrous conditions, cryogenic temperatures for the lithiation step, and the handling of potentially hazardous organolithium and azide reagents.

Quantitative Data Summary

Synthetic StrategyStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Nitro Reduction 2-Nitro-3-methylbenzaldehyde1. Acetal Protection2. Pd/C, H₂ or Fe/HCl3. H₃O⁺>80%Robust, well-established chemistryMulti-step (protection/deprotection required)
Alcohol Oxidation (2-Amino-3-methyl-phenyl)-methanolMnO₂>90%[5]Clean, high-yielding, single final stepStarting material may not be readily available
Directed Metalation 3-Methylbenzaldehyde1. Acetal Protection2. n-BuLi3. Azide Source4. Reduction/H₃O⁺High[3]Excellent regiocontrolRequires stringent reaction conditions, hazardous reagents

Visualizing the Synthetic Pathways

Synthesis_Overview Product This compound Nitro 2-Nitro-3-methylbenzaldehyde Protected_Nitro Protected Nitro Intermediate Nitro->Protected_Nitro Protection Alcohol (2-Amino-3-methyl-phenyl)-methanol Alcohol->Product Oxidation (MnO2) Start_DoM 3-Methylbenzaldehyde Protected_DoM Protected DoM Intermediate Start_DoM->Protected_DoM Protection Protected_Nitro->Product Reduction & Deprotection Protected_DoM->Product Lithiation, Azidation, Reduction, Deprotection

Caption: Overview of major synthetic routes to this compound.

DoM_Workflow A 3-Methylbenzaldehyde B Acetal Protection (e.g., Ethylene Glycol, H+) A->B C Protected Intermediate B->C D Directed Lithiation (n-BuLi, THF, -78°C) C->D E Aryllithium Species D->E F Azidation (e.g., Tosyl Azide) E->F G Aryl Azide Intermediate F->G H Reduction & Deprotection (e.g., H2/Pd-C, then H3O+) G->H I This compound H->I

Caption: Step-wise workflow for the Directed Ortho-Metalation (DoM) synthesis.

Detailed Experimental Protocols

Protocol 1: Oxidation of (2-Amino-3-methyl-phenyl)-methanol via MnO₂

(Adapted from the synthesis of a structural analog)[5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add (2-amino-3-methyl-phenyl)-methanol (1.0 eq) and a suitable dry solvent such as diethyl ether or dichloromethane (approx. 20 mL per gram of starting material).

  • Reaction: To this suspension, add activated manganese dioxide (MnO₂) (approx. 4-5 eq) portion-wise.

  • Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as petroleum ether and ethyl acetate. The reaction is typically complete overnight.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield this compound as a solid.

Protocol 2: Synthesis via Directed Ortho-Metalation

(Representative protocol based on patent literature)[3]

  • Protection: Dissolve 3-methylbenzaldehyde (1.0 eq) in toluene. Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC or GC), cool the mixture and wash with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected acetal.

  • Lithiation & Azidation: Under an inert atmosphere (argon or nitrogen), dissolve the protected acetal in anhydrous THF and cool the solution to -78°C. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature. Stir for 1-2 hours at -78°C. In a separate flask, prepare a solution of tosyl azide (1.1 eq) in anhydrous THF, also at -78°C. Transfer the aryllithium solution to the tosyl azide solution via cannula. Allow the reaction to stir at low temperature for several hours.

  • Quenching & Reduction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Warm to room temperature and extract with ethyl acetate. The azide intermediate can be reduced without isolation. A common method is hydrogenation using Pd/C in ethanol or methanol until the azide is fully converted to the amine.

  • Deprotection: After reduction, filter off the catalyst. Add dilute hydrochloric acid (e.g., 2 M HCl) to the filtrate and stir at room temperature for several hours until the acetal is fully hydrolyzed (monitored by TLC). Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with ethyl acetate. Dry the organic phase, concentrate, and purify by chromatography to obtain this compound.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with several reliable routes available to the modern chemist. The classical nitro-reduction pathway remains a workhorse for its simplicity and reliability, especially when coupled with robust aldehyde protection strategies. For cleaner transformations where the precursor is available, the late-stage oxidation of the corresponding benzyl alcohol offers an elegant and high-yielding alternative. Finally, for applications requiring precise regiochemical control in the synthesis of complex analogs, the directed ortho-metalation strategy provides a powerful, albeit more technically demanding, solution. As the demand for novel pharmaceuticals and materials grows, the development of even more efficient, safer, and greener synthetic methods for key intermediates like this compound will continue to be a priority in the research community.

References

biological activities of 2-Amino-3-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 2-Amino-3-methylbenzaldehyde Derivatives

Foreword: The Versatility of a Scaffold

In the landscape of medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation upon which diverse functional groups can be appended, leading to a spectrum of pharmacological activities. This compound, a seemingly simple aromatic compound, represents one such privileged scaffold. Its unique arrangement of an amino group, a methyl group, and a highly reactive aldehyde function on a benzene ring provides a rich platform for synthetic modification and biological exploration.[1][2] This guide delves into the core biological activities of its derivatives, offering insights into their mechanisms, therapeutic potential, and the experimental methodologies used to uncover these properties. We will explore how this single building block gives rise to compounds with potent antiviral, anticancer, antimicrobial, and anti-inflammatory activities, providing a technical narrative for researchers, scientists, and drug development professionals.

The Chemical Foundation: Synthesis and Derivatization

The utility of this compound as a precursor lies in the reactivity of its functional groups. The aldehyde is primed for condensation reactions, while the amino group can undergo various substitutions.[1] This dual reactivity is the cornerstone of its derivatization potential.

Core Synthesis

The parent compound, this compound, is typically synthesized from starting materials like o-nitrobenzaldehyde. A common route involves the reduction of the nitro group to an amino group, often using metal catalysts such as palladium on charcoal.[1] The aldehyde group is highly reactive and may require protection, for instance, as an acetal, during certain synthetic steps to prevent unwanted side reactions.[1]

Schiff Base Formation: A Gateway to Bioactivity

The most significant and widely exploited reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[1] This reaction creates a C=N double bond (azomethine group), which is a critical pharmacophore in many biologically active compounds.[3][4][5][6][7] The structural mimicry of natural substrates allows these Schiff bases to interact with and inhibit biological targets like enzymes.[1] The methyl group at the 3-position provides steric hindrance that can enhance the stability of the imine bond against hydrolysis under physiological conditions.[1]

G A This compound (C8H9NO) C Condensation Reaction (Loss of H2O) A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative (-CH=N-R linkage) C->D Formation of Azomethine Group E Diverse Biological Activities D->E Leads to

Caption: General workflow for synthesizing bioactive Schiff base derivatives.

Antiviral Activities: Targeting Viral Replication

Derivatives of this compound, particularly its Schiff bases, have emerged as potent antiviral agents. Their mechanism often involves interfering with critical stages of the viral life cycle.

Inhibition of HIV-1 Reverse Transcriptase and Protease

A significant application of this scaffold is in the development of agents against the Human Immunodeficiency Virus (HIV-1). Studies have shown that derivatives can be used to synthesize prodrugs of established antiretrovirals like abacavir, which inhibits HIV-1 reverse transcriptase.[1]

Furthermore, the scaffold is ideal for designing non-peptidic inhibitors that target HIV-1 protease (HIV-1 PR), an enzyme essential for viral maturation.[1] Molecular docking studies have revealed that the methyl and aldehyde groups of the parent molecule can form crucial interactions within the active site of the protease.[1] Schiff base derivatives can chelate metal ions like Mg²⁺ in the active site of reverse transcriptase or engage in hydrophobic stacking interactions, enhancing their inhibitory effect.[1]

Activity Against Other Viruses

The antiviral potential extends beyond HIV. Hydroxyguanidine-derived Schiff bases of this compound have demonstrated potent inhibition of the Mouse Hepatitis Virus (MHV), a coronavirus, at low micromolar concentrations.[1] This suggests a broader applicability of these derivatives in combating various viral pathogens.

Derivative Class Target Virus EC₅₀ (µM) Mechanism/Interaction
Hydroxyguanidine Schiff BaseMouse Hepatitis Virus3.2Hydrogen bonding with viral protease[1]
Abacavir Prodrug (Schiff Base)HIV-16.0Chelation of Mg²⁺ in reverse transcriptase active site[1]
Schiff Base 9dHIV-1 (in CEM cells)0.05Hydrophobic stacking with Phenylalanine residues[1]

Anticancer Properties: Inducing Cell Death in Malignant Cells

The fight against cancer necessitates the development of novel small molecules that can selectively target and eliminate tumor cells. Schiff bases derived from aminobenzothiazoles and various benzaldehydes have shown promise as anticancer agents.[3] While direct studies on this compound are part of a broader field, the principles derived from related structures are highly relevant.

Cytotoxicity and Apoptosis Induction

Schiff bases derived from substituted 2-aminobenzothiazole and benzaldehydes have displayed significant antiproliferative activity against cervical cancer (HeLa) cell lines.[3] In one study, a derivative showed an IC50 value of 2.517 µg/ml, which was significantly more potent than the standard chemotherapy drug Cisplatin (IC50 of 17.2 µg/ml).[3]

Similarly, derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in breast cancer (MCF-7) cells.[4][5][7] The mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway and the disruption of the mitochondrial membrane potential, leading to programmed cell death.[4][5][7]

MAPK_Pathway cluster_cell MCF-7 Cancer Cell Derivative Schiff Base Derivative (8S3) MAPK MAPK Signaling Pathway Derivative->MAPK Modulates Mito Mitochondrial Dysfunction MAPK->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Caption: Proposed apoptotic mechanism via MAPK pathway modulation.[4][5]

Antimicrobial and Anti-inflammatory Activities

Antimicrobial and Antifungal Effects

Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial activities.[8][9] The aldehyde group can form covalent bonds with amino acid residues in microbial proteins, disrupting essential enzymatic processes.[1]

A notable example is the antiaflatoxigenic activity of a benzaldehyde derivative against Aspergillus flavus, the fungus that produces the potent carcinogen aflatoxin B1 (AFB1).[8] The compound was found to inhibit AFB1 production with an IC50 value of 0.55 mM by suppressing the transcription of key regulatory genes (aflR, veA, laeA) involved in the toxin's biosynthesis.[8]

Schiff bases have also demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with metal complexes of these bases often showing enhanced antimicrobial effects.[10][11]

Anti-inflammatory Potential

Inflammation is a key pathological process in many diseases. Derivatives of 2-aminobenzamides have been shown to possess anti-inflammatory properties.[12] An in vitro assay measuring the inhibition of albumin denaturation, a marker for anti-inflammatory activity, demonstrated that these compounds had activity comparable to or better than well-known drugs like acetylsalicylic acid and diclofenac.[12] The mechanism is thought to involve stabilizing proteins against heat-induced denaturation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to evaluate these derivatives must be robust and reproducible.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a standard condensation reaction.

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.

  • Purification: Filter the solid product, wash with cold solvent to remove unreacted starting materials, and dry under a vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR (to confirm the formation of the C=N imine bond), ¹H NMR, and Mass Spectrometry.[3]

Protocol: In Vitro Anticancer Cytotoxicity Assay (Neutral Red Uptake)

This assay assesses the viability of cancer cells after treatment.[4][5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for 2-3 hours to allow viable cells to uptake the dye into their lysosomes.

  • Dye Extraction: Wash the cells with a phosphate-buffered saline (PBS) solution. Add 150 µL of a destaining solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The derivatives of this compound represent a fertile ground for the discovery of new therapeutic agents. The ease of synthesis, particularly for Schiff bases, combined with the wide range of potent biological activities, makes this scaffold highly attractive for drug development. Future research should focus on expanding the structural diversity of these derivatives, performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and advancing the most promising leads into preclinical and clinical development. The continued exploration of this versatile chemical entity holds significant promise for addressing unmet needs in antiviral, anticancer, and anti-inflammatory medicine.

References

Methodological & Application

Application Note: A Chemoselective Strategy for the Synthesis of 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the synthesis of 2-Amino-3-methylbenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. While the direct transformation from o-nitrobenzaldehyde presents significant regiochemical challenges for methylation, this document details a robust and reliable pathway centered on the chemoselective reduction of a more accessible precursor, 3-methyl-2-nitrobenzaldehyde. The protocol leverages the unique selectivity of sodium dithionite to reduce the nitro group while preserving the sensitive aldehyde functionality, a common challenge in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, and process visualizations to ensure reproducibility and success.

Introduction: Strategic Importance of this compound

This compound (also known as 3-methylanthranilaldehyde) is a key aromatic building block. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic aldehyde, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as quinolines and quinazolines. These scaffolds are prevalent in many biologically active molecules and commercial drugs. For instance, derivatives of this compound are crucial intermediates in the production of advanced anthranilamide insecticides, a class of compounds recognized for their novel mode of action.[1] The precise arrangement of the amino, methyl, and aldehyde groups on the benzene ring is critical for its utility in targeted synthesis.

Synthetic Pathway Design & Rationale

Analysis of the Synthetic Challenge: From o-Nitrobenzaldehyde

The direct synthesis of this compound starting from o-nitrobenzaldehyde, as specified in the topic, presents a formidable synthetic hurdle. The primary challenge lies in the introduction of a methyl group at the C-3 position. Standard electrophilic alkylation reactions (e.g., Friedel-Crafts) on either o-nitrobenzaldehyde or its reduced form, 2-aminobenzaldehyde, would lack the required regioselectivity and are often incompatible with the existing functional groups, leading to a mixture of isomers and side products.

A more chemically sound and efficient strategy involves starting with a commercially available precursor that already contains the required carbon skeleton. For the purpose of this guide, we will focus on the critical final step: the synthesis from 3-methyl-2-nitrobenzaldehyde . This precursor can be synthesized from o-toluidine via N-acetylation, nitration, and subsequent formylation, or other established routes. This approach isolates the most critical and challenging transformation: the chemoselective reduction of an aromatic nitro group in the presence of a highly reducible aldehyde group.

The Imperative of Chemoselectivity in Nitro Group Reduction

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[2] However, when the molecule also contains an aldehyde, the reaction becomes a tightrope walk of selectivity. Many powerful reducing agents or catalytic systems will readily reduce both functionalities.

  • Catalytic Hydrogenation: While widely used, catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) can be difficult to control.[3] It often leads to the reduction of the aldehyde to a benzyl alcohol, or in some cases, reductive amination side reactions between the newly formed amine and the starting aldehyde.[4]

  • Metal/Acid Systems: Reagents like SnCl₂/HCl or Fe/HCl are effective for nitro reduction but the harsh acidic conditions can be detrimental to other functional groups and often require strenuous workup procedures.[5][6]

Rationale for Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (sodium hydrosulfite) emerges as an ideal reagent for this specific transformation. It is an inexpensive, effective, and remarkably chemoselective reducing agent for nitroarenes.[7] Its primary advantages in this context are:

  • High Chemoselectivity: Sodium dithionite can selectively reduce nitro groups in the presence of other reducible moieties such as aldehydes, ketones, esters, and halogens.[2][7]

  • Mild Reaction Conditions: The reduction typically proceeds under neutral or slightly basic aqueous conditions at or near room temperature, which helps to preserve the sensitive aldehyde group.[2]

  • Metal-Free: It offers a practical alternative to heavy metal-based reductions, simplifying product purification and reducing toxic waste.[7]

The reduction mechanism is believed to involve a single-electron transfer (SET) from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous solutions.[7][8] This radical anion sequentially transfers electrons to the nitro group, leading through nitroso and hydroxylamine intermediates to the final amine product.

Experimental Protocol: Chemoselective Reduction of 3-Methyl-2-nitrobenzaldehyde

This protocol details the reduction of 3-methyl-2-nitrobenzaldehyde to this compound using sodium dithionite.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
3-Methyl-2-nitrobenzaldehyde≥98%Commercially AvailableStarting material
Sodium Dithionite (Na₂S₂O₄)≥85% (Technical Grade)Commercially AvailableUse fresh bottle if possible
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableActs as a base
Acetonitrile (CH₃CN)HPLC GradeCommercially AvailableOrganic solvent
Deionized Water (H₂O)-In-houseAqueous solvent
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableExtraction solvent
Brine (Saturated NaCl solution)-Prepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableDrying agent
Round-bottom flask (250 mL)--Reaction vessel
Magnetic stirrer and stir bar--For agitation
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-nitrobenzaldehyde (e.g., 1.65 g, 10.0 mmol) in acetonitrile (100 mL).

  • Preparation of Reductant Solution: In a separate beaker, dissolve sodium dithionite (e.g., 5.22 g, 30.0 mmol, 3.0 equiv.) and sodium bicarbonate (e.g., 2.52 g, 30.0 mmol, 3.0 equiv.) in deionized water (75 mL). Gentle warming may be required for complete dissolution.

  • Initiation of Reaction: Vigorously stir the solution of the nitro compound at room temperature. Slowly add the aqueous sodium dithionite solution to the flask over 15-20 minutes. The reaction is typically exothermic; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is generally complete within 1-2 hours at room temperature.[2] A complete reaction is indicated by the disappearance of the starting material spot.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with deionized water (100 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[7]

    • Combine the organic layers.

    • Wash the combined organic extracts with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound, typically a yellow to brown solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium dithionite is a flammable solid and can decompose exothermically, especially in the presence of small amounts of water or in hot, humid air. Handle with care and avoid creating dust.[8]

  • Aromatic nitro compounds and amines can be toxic and should be handled with caution.

Mechanism and Workflow Visualization

Reaction Mechanism: Nitro Reduction by Dithionite

The reduction proceeds via a single-electron transfer (SET) mechanism where the sulfur dioxide radical anion (•SO₂⁻) acts as the key reducing species.

G RNO2 R-NO₂ (Nitroarene) RNO R-NO (Nitroso) RNO2->RNO + 2e⁻, + H⁺ S2O4 S₂O₄²⁻ (Dithionite) SO2_radical •SO₂⁻ (Active Reductant) S2O4->SO2_radical RNHOH R-NHOH (Hydroxylamine) RNO->RNHOH + 2e⁻, + H⁺ RNH2 R-NH₂ (Amine) RNHOH->RNH2 + 2e⁻, + H⁺

Caption: Stepwise reduction of a nitro group to an amine via SET.

Experimental Workflow Diagram

The following diagram outlines the complete laboratory workflow for the synthesis.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the chemoselective reduction of 3-methyl-2-nitrobenzaldehyde offers a reliable and scalable method for producing this important chemical intermediate. The use of sodium dithionite provides a distinct advantage by ensuring the preservation of the aldehyde group, a common pitfall with less selective reducing agents. The protocol described herein is robust, utilizes cost-effective reagents, and proceeds under mild conditions, making it highly suitable for both academic research and industrial drug development applications.

References

Application Note & Experimental Protocol: Synthesis and Characterization of a Novel Schiff Base from 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of 2-Amino-3-methylbenzaldehyde

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry due to their accessible synthesis and vast applications in pharmaceuticals, coordination chemistry, and material science.[1][2] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][3]

The subject of this protocol, this compound, presents a unique case. It is an ortho-amino-substituted aromatic aldehyde, meaning it contains both the requisite primary amine and aldehyde functionalities within the same molecule. This intramolecular arrangement introduces the potential for self-condensation or polymerization under typical reaction conditions, a critical consideration for experimental design.

To provide a clear, reproducible, and illustrative protocol for forming a discrete Schiff base, this guide details the reaction of this compound (acting as the aldehyde component) with an external primary amine, aniline. This approach allows for the controlled formation of a specific imine product, N-((2-amino-3-methylphenyl)methylene)aniline, and serves as a foundational method that can be adapted for other primary amines.

Reaction Principle and Mechanism

The formation of the Schiff base proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid.[4][5]

  • Protonation: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group, increasing its electrophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (aniline) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the neutral Schiff base and regenerating the acid catalyst.

Experimental Protocol: Synthesis of N-((2-amino-3-methylphenyl)methylene)aniline

This protocol provides a step-by-step method for the synthesis, isolation, and purification of the target Schiff base.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich
Aniline≥99.5%, ReagentPlus®Sigma-AldrichPurify by distillation if discolored.
Ethanol (Absolute)Anhydrous, ≥99.5%Fisher ScientificServes as the reaction solvent.
Glacial Acetic AcidACS Reagent, ≥99.7%VWRActs as the acid catalyst.
Diethyl EtherACS GradeFisher ScientificFor washing the product.
Round-bottom flask (100 mL)--
Reflux Condenser--
Magnetic Stirrer & Stir Bar--
Heating Mantle--
TLC Plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Buchner Funnel & Filter Paper--For product isolation.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization A Dissolve this compound in Ethanol B Add Aniline to the solution A->B C Add catalytic Glacial Acetic Acid B->C D Reflux mixture with stirring (e.g., 3-4 hours) C->D E Monitor progress via TLC D->E E->D Continue reflux if incomplete F Cool reaction mixture to room temperature E->F Reaction complete G Induce precipitation (e.g., in ice bath) F->G H Isolate solid by vacuum filtration G->H I Wash product with cold Ethanol/ Diethyl Ether H->I J Dry the purified product I->J K Obtain melting point J->K L Analyze by FT-IR, NMR, Mass Spectrometry J->L

References

Application Notes and Protocols: 2-Amino-3-methylbenzaldehyde as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-amino-3-methylbenzaldehyde in the synthesis of pharmaceutical intermediates. We delve into the intrinsic chemical properties of this versatile building block and present detailed, field-proven protocols for its utilization in constructing key heterocyclic scaffolds, such as quinolines. The causality behind experimental choices is explained to ensure reproducibility and empower researchers to adapt these methodologies for novel drug discovery programs.

Introduction: The Strategic Importance of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with an amino group at the second position, a methyl group at the third, and a formyl (aldehyde) group at the first position.[1] This unique arrangement of functional groups—a nucleophilic amine ortho to an electrophilic aldehyde, with the steric and electronic influence of a methyl group—renders it a highly valuable precursor for the synthesis of a multitude of complex organic molecules and pharmaceutical intermediates.[1][2] Its utility is particularly pronounced in the construction of heterocyclic systems, which form the core of many therapeutic agents.[2]

The dual reactivity of the amino and aldehyde moieties allows for a variety of chemical transformations, including condensation reactions, Schiff base formation, and cyclization cascades, making it a cornerstone in medicinal chemistry for creating diverse molecular architectures.[1][2] This guide will focus on its application in the synthesis of quinoline derivatives, a class of compounds renowned for their broad spectrum of biological activities.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84902-24-9[1][3]
Molecular Formula C₈H₉NO[1][3]
Molecular Weight 135.16 g/mol [1][3]
IUPAC Name This compound[3][4]
Physical Form Liquid or Solid[4]
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place[5]
Purity Typically ≥95%[4]

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][4]

  • Hazard Statements: H315, H319, H335[4]

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[4]

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from the interplay of its functional groups. The amino group is a potent nucleophile and an activating group for the aromatic ring, while the aldehyde group is an excellent electrophile. This electronic push-pull relationship facilitates a range of intramolecular and intermolecular reactions.

Schiff Base Formation

A fundamental reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[1] These imine linkages are structurally analogous to substrates of various enzymes, allowing them to interfere with biological pathways, which is particularly relevant in the design of antiviral agents.[1]

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic and highly efficient method for constructing quinoline rings.[6][7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or β-ketoester.[7][8] The reaction is typically catalyzed by either acid or base.[7] this compound is an ideal substrate for this reaction, leading to the formation of substituted quinolines.

Diagram 1: Generalized Friedländer Synthesis Workflow

G A This compound D Initial Condensation (Aldol or Schiff Base Formation) A->D B Active Methylene Compound (e.g., Ketone, β-Ketoester) B->D C Acid or Base Catalyst C->D Catalyzes E Cyclodehydration D->E F Substituted Quinoline E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in Ethanol B Add Active Methylene Compound and Catalyst A->B C Heat to Reflux (4-8h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Isolate Crude Product (Filtration or Evaporation) E->F G Purify (Recrystallization or Chromatography) F->G

References

The Versatile Precursor: Application of 2-Amino-3-methylbenzaldehyde in the Synthesis of Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophoric Potential

In the vast landscape of synthetic colorants, the judicious selection of precursor molecules is paramount to achieving desired hues, stability, and functional properties. 2-Amino-3-methylbenzaldehyde, a seemingly simple aromatic compound, presents a unique and versatile platform for the development of a diverse array of dyes and pigments. Its structure, featuring a reactive aldehyde group and a nucleophilic amino group on a methylated benzene ring, allows for its participation in a variety of condensation and coupling reactions. This application note provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of this compound in the synthesis of azo dyes and Schiff base pigments. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential characteristics of the resulting colorants. The strategic placement of the amino and methyl groups on the benzaldehyde ring influences the electronic and steric environment, offering a pathway to fine-tune the properties of the final dye or pigment molecules.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is critical for successful and safe synthesis.

PropertyValueReference
CAS Number 84902-24-9[2][3]
Molecular Formula C₈H₉NO[1][2]
Molecular Weight 135.16 g/mol [1][2]
Physical Form Liquid or Solid
Storage 2-8°C, inert atmosphere, keep in dark place[3]

Safety Profile: this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Application I: Synthesis of Azo Dyes

Azo dyes are a dominant class of synthetic colorants characterized by the presence of the azo (–N=N–) functional group. The synthesis involves two key steps: diazotization of a primary aromatic amine followed by coupling with an electron-rich component.[4] In this context, the amino group of this compound serves as the precursor for the diazonium salt.

Causality Behind Experimental Choices

The diazotization reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[5] The use of a strong acid, such as hydrochloric acid, is essential for the in-situ generation of nitrous acid from sodium nitrite. The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. The coupling component must be an electron-rich aromatic compound, such as a phenol or an aniline derivative, to facilitate the reaction.[6] The pH of the coupling reaction is critical; alkaline conditions are typically favored for phenolic coupling components, while mildly acidic conditions are used for aniline-based couplers.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol outlines the synthesis of an azo dye from this compound and 2-naphthol.

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.35 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold this compound solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

Step 2: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous, efficient stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the temperature below 5 °C and continue stirring for another 30 minutes to ensure the coupling reaction is complete.

Step 3: Isolation and Purification

  • Collect the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

  • Dry the final product in a vacuum oven at 60-70 °C.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A This compound C Diazonium Salt Solution A->C 0-5 °C B NaNO₂, HCl (aq) B->C E Azo Dye Precipitate C->E 0-5 °C D 2-Naphthol in NaOH (aq) D->E F Filtration & Washing E->F G Recrystallization F->G H Purified Azo Dye G->H Schiff_Base_Synthesis cluster_condensation Step 1: Condensation cluster_purification Step 2: Purification A This compound D Schiff Base Pigment (in solution) A->D Reflux B Aniline B->D C Ethanol, Acetic Acid (cat.) C->D E Precipitation D->E F Filtration & Washing E->F G Purified Schiff Base Pigment F->G

References

reduction of 2-Amino-3-methylbenzaldehyde to form an alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of (2-Amino-3-methylphenyl)methanol via Chemoselective Aldehyde Reduction

Abstract

This application note provides a comprehensive technical guide for the synthesis of (2-amino-3-methylphenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The protocol centers on the chemoselective reduction of the aldehyde functional group in 2-Amino-3-methylbenzaldehyde. We will explore the rationale behind the selection of an appropriate reducing agent, present a detailed, field-proven laboratory protocol, and discuss the underlying mechanistic principles. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic method.

Introduction and Strategic Overview

(2-Amino-3-methylphenyl)methanol is a versatile bifunctional molecule incorporating both a primary alcohol and an aniline moiety. This structure makes it a key intermediate for the synthesis of a wide range of heterocyclic compounds, pharmaceutical agents, and other complex organic molecules. The most direct and efficient route to this alcohol is through the reduction of its corresponding aldehyde, this compound.

The primary challenge in this transformation is achieving chemoselectivity: the aldehyde must be reduced without affecting the existing amino group or the aromatic ring. This guide focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent ideally suited for this purpose.

The Science of Chemoselective Reduction: Choosing the Right Tool

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, typically accomplished via nucleophilic addition of a hydride (H⁻) species.[1] While several reagents can achieve this, the two most common are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).[2] The choice between them is critical and dictated by the substrate's overall functionality.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and powerful reducing agent capable of reducing not only aldehydes and ketones but also less reactive functional groups like esters, carboxylic acids, and amides.[3][4] Its high reactivity necessitates the use of anhydrous, aprotic solvents (e.g., THF, diethyl ether) and extreme caution during handling, as it reacts violently with water and other protic sources.[1]

  • Sodium Borohydride (NaBH₄): A significantly milder and more selective reagent.[2] Under standard conditions, NaBH₄ efficiently reduces aldehydes and ketones but does not typically react with esters, amides, or carboxylic acids.[5] Its key advantage is its stability and compatibility with protic solvents like methanol and ethanol, which simplifies the experimental setup and workup procedure considerably.[2][5]

Rationale for Selecting NaBH₄: For the reduction of this compound, sodium borohydride is the superior choice. Its inherent chemoselectivity ensures that only the aldehyde carbonyl is targeted, leaving the amino group intact. Furthermore, its ease of handling and compatibility with standard laboratory solvents make the procedure safer, more scalable, and more efficient than a comparable LiAlH₄ reduction.[2]

The Reaction Mechanism: The reduction proceeds via the nucleophilic attack of a hydride ion, delivered from the [BH₄]⁻ complex, on the electrophilic carbon atom of the aldehyde's carbonyl group. This forms a tetrahedral alkoxide intermediate. In a protic solvent like methanol, this alkoxide is subsequently protonated to yield the final primary alcohol product, (2-amino-3-methylphenyl)methanol.[1]

Experimental Protocol: Synthesis of (2-Amino-3-methylphenyl)methanol

This protocol details the step-by-step procedure for the reduction of this compound using sodium borohydride.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular WeightNotes
This compound84902-24-9C₈H₉NO135.16 g/mol Starting material, purity ≥97%
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.83 g/mol Reducing agent, powder
Methanol (MeOH)67-56-1CH₄O32.04 g/mol Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11 g/mol Extraction solvent
Deionized Water (H₂O)7732-18-5H₂O18.02 g/mol For workup
Saturated NaCl solution (Brine)7647-14-5NaCl58.44 g/mol For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37 g/mol Drying agent

3.2. Equipment

  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Spatula and weighing balance

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.0 g, 14.8 mmol) in methanol (30 mL). Stir the solution until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to moderate the reaction rate and prevent potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.67 g, 17.8 mmol, 1.2 equivalents) to the cooled solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled reaction and excessive hydrogen gas evolution that can occur as NaBH₄ reacts slowly with the methanol solvent.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is complete when the starting aldehyde spot has been completely consumed (typically within 1-2 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water (20 mL) dropwise while keeping the flask in the ice bath. Vigorous gas evolution (H₂) will be observed.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. An aqueous slurry containing the product will remain.

  • Product Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers. Note: The amino alcohol product is more soluble in the organic phase.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Isolation of Final Product: Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield (2-amino-3-methylphenyl)methanol as a solid. The product can be further purified by recrystallization if necessary.

3.4. Expected Results

ParameterValueReference
Product Name (2-Amino-3-methylphenyl)methanol
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [6]
Appearance White to off-white solid
Melting Point 67-69 °C[7]
Typical Yield >90%-

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the reduction protocol, from starting materials to the final isolated product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation reactants Reactants: - this compound - Methanol (Solvent) setup Dissolve Aldehyde in Methanol reactants->setup cooling Cool to 0-5 °C in Ice Bath setup->cooling add_nabh4 Portion-wise Addition of Sodium Borohydride cooling->add_nabh4 stir Stir at 0-5 °C (1-2 hours) add_nabh4->stir tlc Monitor by TLC stir->tlc quench Quench with H₂O tlc->quench evap Remove Methanol (Rotary Evaporator) quench->evap extract Extract with Ethyl Acetate evap->extract dry Wash with Brine, Dry over MgSO₄ extract->dry isolate Isolate Product via Solvent Evaporation dry->isolate product Final Product: (2-Amino-3-methylphenyl)methanol isolate->product

Caption: Workflow for the reduction of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong oxidizing agents.

    • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

    • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Quenching: The quenching step must be performed slowly and with adequate cooling, as the reaction of excess NaBH₄ with water is exothermic and produces flammable hydrogen gas.

References

Strategic Derivatization of 2-Amino-3-methylbenzaldehyde: A Scaffold for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The persistent challenge of viral diseases necessitates the continuous discovery of novel therapeutic agents. 2-Amino-3-methylbenzaldehyde represents a versatile and highly valuable scaffold in medicinal chemistry. Its dual reactivity, stemming from the aromatic amino and aldehyde functional groups, allows for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. This application note provides a detailed guide on the strategic derivatization of this compound to generate compound libraries of Schiff bases, chalcones, quinazolines, and novel amines for antiviral drug discovery. We present detailed, field-proven protocols, explain the chemical rationale behind experimental choices, and outline a workflow for subsequent characterization and biological evaluation.

Introduction: The Rationale for this compound in Antiviral Design

This compound is an aromatic compound featuring both an amino group and an aldehyde group, making it a potent starting material for constructing a variety of pharmacologically active molecules.[1] The strategic placement of the amino, methyl, and aldehyde groups on the benzene ring offers a unique combination of nucleophilicity, electrophilicity, and steric influence. Derivatization of this scaffold is a cornerstone of structure-activity relationship (SAR) studies, aiming to enhance target affinity, modulate pharmacokinetic properties, and reduce toxicity.

Benzaldehyde derivatives, in general, have demonstrated extensive biological activities, including antimicrobial and antifungal properties.[2][3] By chemically modifying the this compound core, researchers can systematically explore chemical space to identify novel compounds that interfere with critical viral processes such as replication, entry, or assembly.[4][5] This document details four primary derivatization pathways that leverage the unique reactivity of this scaffold.

G cluster_strategies Derivatization Strategies cluster_products Resulting Compound Classes start This compound (Starting Scaffold) s1 Schiff Base Formation start->s1 + Primary Amine s2 Claisen-Schmidt Condensation start->s2 + Acetophenone s3 Heterocyclic Annulation start->s3 + N-containing reagent s4 Reductive Amination start->s4 + Amine, Reducing Agent p1 Schiff Bases (Imines) s1->p1 p2 Chalcones s2->p2 p3 Quinazolines s3->p3 p4 Secondary/Tertiary Amines s4->p4 p1->p3 Further Modification p1->p4 Further Modification

Figure 1: Key derivatization pathways originating from the this compound scaffold.

Key Derivatization Strategies and Protocols

The versatility of this compound allows for its transformation into several classes of compounds known for their biological activities. Below are detailed protocols for four such transformations.

Strategy 1: Synthesis of Schiff Bases (Imines)

Scientific Principle: Schiff bases, characterized by the azomethine group (-C=N-), are formed through the nucleophilic addition of a primary amine to the aldehyde group, followed by dehydration.[6][7] This reaction is typically acid-catalyzed. Schiff bases are of significant interest due to their wide range of pharmacological applications, including antiviral, anticancer, and antimicrobial activities.[6][8][9]

Protocol: Synthesis of (E)-2-((4-methoxybenzylidene)amino)-3-methylbenzaldehyde

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.35 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Amine: To the stirred solution, add 4-methoxy aniline (1.05 eq, 1.29 g, 10.5 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: After the reaction is complete (disappearance of the starting aldehyde spot on TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from hot ethanol to obtain the pure Schiff base as a crystalline solid.

  • Characterization: Dry the product under vacuum and characterize by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterValue
Reaction Type Condensation
Catalyst Glacial Acetic Acid
Solvent Absolute Ethanol
Temperature ~80°C (Reflux)
Typical Yield 85-95%
Strategy 2: Synthesis of Chalcones

Scientific Principle: Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system, which is a recognized pharmacophore.[10] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[10] Chalcones have demonstrated potent and broad-spectrum antiviral activities.[4][11][12]

Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-amino-3-methylphenyl)prop-2-en-1-one

  • Reactant Preparation: In a 250 mL flask, dissolve 4-hydroxyacetophenone (1.0 eq, 1.36 g, 10 mmol) and this compound (1.0 eq, 1.35 g, 10 mmol) in 50 mL of ethanol.

  • Base Addition: Prepare a 20% aqueous solution of sodium hydroxide (NaOH). Slowly add the NaOH solution dropwise to the ethanolic mixture at room temperature with vigorous stirring. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The reaction mixture will typically turn into a thick, colored precipitate.

  • Work-up: Pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Acidify the mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2-3. This step neutralizes the excess base and protonates the phenoxide, precipitating the chalcone product.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from an ethanol/water mixture to yield the pure chalcone.

  • Characterization: Confirm the structure and purity via melting point, FT-IR (presence of α,β-unsaturated ketone), ¹H NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_process Process r1 This compound p1 1. Dissolve in Ethanol r1->p1 r2 4-Hydroxyacetophenone r2->p1 p2 2. Add aq. NaOH (Base Catalyst) p1->p2 p3 3. Stir at Room Temp (12-24h) p2->p3 p4 4. Quench in Ice Water p3->p4 p5 5. Acidify with HCl p4->p5 p6 6. Filter & Recrystallize p5->p6 product Purified Chalcone Derivative p6->product

Figure 2: Workflow for the Claisen-Schmidt synthesis of an aminochalcone derivative.

Strategy 3: Synthesis of Quinazoline Derivatives

Scientific Principle: Quinazolines are fused heterocyclic systems containing a benzene ring fused to a pyrimidine ring. This scaffold is considered "privileged" in medicinal chemistry due to its wide range of biological activities, including antiviral properties.[13][14][15] Synthesis can be achieved through various methods, often involving cyclocondensation reactions.[16][17]

Protocol: Synthesis of a 2,4-disubstituted-quinazoline

This is a representative two-step protocol.

Step 1: N-Acetylation of this compound

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) dropwise while cooling the mixture in an ice bath.

  • After addition, allow the reaction to stir at room temperature for 2 hours.

  • Pour the mixture into cold water to precipitate the N-(2-formyl-6-methylphenyl)acetamide product. Filter, wash with water, and dry.

Step 2: Cyclization to form the Quinazoline

  • In a sealed tube, mix the product from Step 1 (1.0 eq), ammonium acetate (5.0 eq), and nitrobenzene (as a mild oxidizing agent and solvent).

  • Heat the mixture at 150-160°C for 4-5 hours.

  • Cool the reaction mixture and treat with diethyl ether or hexane to precipitate the product.

  • Filter the crude product and purify using column chromatography on silica gel to obtain the desired 4-methyl-8-methylquinazoline.

Strategy 4: Reductive Amination

Scientific Principle: Reductive amination converts the aldehyde group into a new secondary or tertiary amine. The process involves the in situ formation of a Schiff base, which is then immediately reduced without being isolated. This method is highly effective for creating diverse amine libraries. Modern biocatalytic approaches using enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) offer a green and highly stereoselective alternative.[18][19][20]

Protocol: Synthesis of N-benzyl-1-(2-amino-3-methylphenyl)methanamine

  • Reactant Preparation: Dissolve this compound (1.0 eq, 1.35 g, 10 mmol) and benzylamine (1.0 eq, 1.07 g, 10 mmol) in 50 mL of methanol in a round-bottom flask.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

  • Reduction: Cool the flask in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq, 0.57 g, 15 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solvent to obtain the crude product. Purify by column chromatography on silica gel to yield the pure secondary amine.

Product Characterization and Validation

Trustworthy drug discovery relies on the unambiguous characterization of synthesized compounds. Each new derivative must be rigorously analyzed to confirm its structure and assess its purity.

TechniquePurpose & Expected Observations for Derivatives
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess the purity of the final product.
Melting Point (M.P.) A sharp melting point range indicates high purity.
FT-IR Spectroscopy Confirms the presence of key functional groups. Schiff Base: Appearance of a strong C=N stretch (~1630 cm⁻¹). Chalcone: Characteristic C=O stretch (~1650 cm⁻¹) and C=C stretch (~1600 cm⁻¹). Amine: Disappearance of C=O stretch, appearance of N-H bend (~1500-1600 cm⁻¹).
¹H & ¹³C NMR Spectroscopy Provides definitive structural elucidation by showing the chemical environment of all protons and carbons. For example, in a Schiff base, a characteristic singlet for the azomethine proton (-CH=N-) appears downfield (~8.5 ppm).
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compound, providing the [M+H]⁺ or [M]⁺ peak.

Conceptual Antiviral Screening Workflow

Once a library of derivatives is synthesized and characterized, a systematic screening process is required to identify promising antiviral candidates.

Figure 3: A conceptual workflow for the antiviral evaluation of newly synthesized compounds.

Conclusion

This compound is a powerful and cost-effective starting scaffold for the generation of diverse chemical libraries aimed at antiviral drug discovery. The synthetic protocols detailed herein for producing Schiff bases, chalcones, quinazolines, and various amines provide robust and reproducible methods for researchers. By combining these synthetic strategies with systematic biological screening, new and potent antiviral agents can be efficiently identified and optimized.

References

Application Notes and Protocols: Multi-Step Synthesis Involving Acetal Protection of 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[1][2] This chemoselectivity is often achieved through the strategic use of protecting groups, which temporarily mask a reactive site, rendering it inert to specific reaction conditions.[3][4] The ideal protecting group is easily and selectively introduced, stable throughout subsequent transformations, and can be removed cleanly and in high yield under conditions that do not affect the rest of the molecule.[1][5]

The aldehyde functionality, present in 2-Amino-3-methylbenzaldehyde, is highly susceptible to nucleophilic attack and oxidation/reduction, making its protection crucial during many synthetic operations.[6] Acetal formation is a widely employed and effective strategy for shielding aldehydes and ketones.[5][7][8] Acetals are generally stable to basic and nucleophilic reagents but can be readily cleaved under acidic conditions, providing a robust and versatile protective measure.[7][8][9]

This application note provides a detailed guide to the multi-step synthesis involving the acetal protection of this compound, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the protection and deprotection steps, provide detailed experimental protocols, and offer insights into potential challenges and troubleshooting.

Mechanistic Rationale: The Chemistry of Acetal Protection and Deprotection

The protection of an aldehyde as an acetal involves the acid-catalyzed reaction with an alcohol, typically a diol such as ethylene glycol, to form a cyclic acetal.[10] This reaction is reversible, and the equilibrium is driven towards the acetal by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[9][11]

The mechanism for acetal formation proceeds through a hemiacetal intermediate. The key steps are:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon.

  • Deprotonation: A proton is removed to form the neutral hemiacetal.[10]

  • Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated to form a good leaving group (water).

  • Loss of water: Water is eliminated to form a resonance-stabilized carbocation.

  • Nucleophilic attack by a second alcohol molecule: The second alcohol molecule attacks the carbocation.

  • Deprotonation: A final deprotonation step yields the stable acetal.[12]

Deprotection is the reverse of this process, achieved by treating the acetal with aqueous acid.[3][6] The excess water shifts the equilibrium back towards the aldehyde.

Visualization of the Synthetic Workflow

Synthetic_Workflow A This compound B Acetal Protection (e.g., Ethylene Glycol, cat. Acid) A->B Step 1 C Protected Intermediate (2-(2,3-dimethylphenyl)-1,3-dioxolane) B->C D Subsequent Synthetic Transformations (e.g., Nitration, Reduction) C->D Step 2 E Modified Protected Intermediate D->E F Acetal Deprotection (Aqueous Acid) E->F Step 3 G Final Product F->G Acetal_Cycle Aldehyde This compound -CHO group Acetal Protected Acetal 1,3-dioxolane ring Aldehyde->Acetal Protection + Ethylene Glycol, H⁺ - H₂O Acetal->Aldehyde Deprotection + H₂O, H⁺

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-3-methylbenzaldehyde (C₈H₉NO). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material post-synthesis. As a molecule possessing both a nucleophilic amine and an electrophilic aldehyde, this compound presents unique purification challenges, including susceptibility to oxidation and self-condensation.

This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these issues effectively, ensuring the integrity and purity of your compound for downstream applications.

Section 1: Initial Purity Assessment & Common Issues

Before attempting any purification, a quick assessment of the crude product is essential. This initial analysis will inform the selection of the most appropriate purification strategy.

Q1: My crude product is a dark oil/solid with a broad melting point. How do I determine the level and nature of the impurities?

A1: A discolored appearance and poor melting point behavior are classic indicators of impurities.[1] The primary impurities often stem from the synthetic route used. Common starting materials include o-nitrotoluene or 2-aminobenzyl alcohol, which may be present if the reaction did not go to completion.[2][3]

Your first step is to perform a rapid purity assessment using Thin Layer Chromatography (TLC).

Analytical Workflow: Initial TLC Assessment

  • Spotting: On a silica gel TLC plate, spot your crude material, the starting material(s) (if available), and a co-spot (crude + starting material).

  • Elution: Develop the plate in a mobile phase that provides good separation. A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).

  • Visualization: Visualize the plate under UV light (254 nm). You can also use a potassium permanganate stain, which will react with the aldehyde and amine groups.

  • Interpretation:

    • Multiple Spots: Confirms the presence of multiple components.[1]

    • Matching Rƒ Values: If a spot in the crude lane matches the Rƒ of a starting material, you have identified at least one impurity.

    • Baseline Streaking: May indicate highly polar impurities, such as the over-oxidized product, 2-amino-3-methylbenzoic acid, or polymeric material.

    • New Spots: These are likely reaction byproducts. The desired product is typically the major spot.

For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) can provide excellent separation and allow for purity calculation by peak area percentage.[6]

Section 2: Purification Strategy Selection

Based on your initial TLC analysis, you can now choose the best purification technique. The decision is primarily based on the separation (ΔRƒ) between your desired product and the major impurities.

Q2: My TLC shows impurities that are well-separated from my product spot. Which purification method should I choose?

A2: If the impurities have significantly different Rƒ values from your product (ΔRƒ > 0.2), recrystallization is often the most efficient method in terms of time, solvent usage, and scalability.

Q3: The impurity spots on my TLC are very close to my product spot. What is the best approach?

A3: When dealing with impurities of similar polarity, such as isomers or certain reaction byproducts, column chromatography is necessary to achieve high purity.[1][7]

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Start: Crude This compound tlc Perform TLC Analysis (e.g., 7:3 Hex:EtOAc) start->tlc check_rf Assess ΔRƒ between product and impurities tlc->check_rf recrystallize Recrystallization check_rf->recrystallize  ΔRƒ > 0.2 (Well Separated)   chromatography Column Chromatography check_rf->chromatography  ΔRƒ < 0.2 (Poorly Separated)   end_high_purity High Purity Product (>98%) recrystallize->end_high_purity chromatography->end_high_purity Column_Chromatography_Workflow start 1. Select & Deactivate Mobile Phase (add 0.5% Et₃N) pack 2. Pack Column (Silica Gel Slurry) start->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute Column & Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine end_product Pure Product combine->end_product

References

challenges in the methylation step of 2-Amino-3-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-3-methylbenzaldehyde

Document ID: TSC-AMB-2401 Version: 1.0 Last Updated: January 7, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This compound is a valuable building block in the synthesis of pharmaceuticals and complex organic molecules. Its synthesis, however, presents several challenges that can lead to low yields, isomer impurities, and reaction failures.

A common point of confusion and difficulty arises from the introduction of the methyl and aldehyde groups onto the aniline scaffold. Many researchers inquire about a "methylation step," often assuming a direct methylation of a precursor like 2-aminobenzaldehyde. This guide will clarify why such a direct approach is synthetically challenging and will instead focus on troubleshooting the more established and reliable methods, primarily involving the formylation of a pre-methylated aniline. Our goal is to provide you with the causal understanding and practical protocols necessary to overcome these hurdles efficiently.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is not typically achieved through a simple, single methylation step on a benzaldehyde precursor due to unfavorable electronic and steric effects. The most successful strategies involve starting with a molecule that already contains the desired 2-amino and 3-methyl substitution pattern (or a precursor that can be readily converted) and then introducing the aldehyde group. This is known as a formylation reaction.

The diagram below illustrates the common strategic approaches. The most viable route, which will be the focus of our troubleshooting guide, involves the protection of 2,3-dimethylaniline, followed by formylation and subsequent deprotection.

cluster_0 Common Precursors cluster_1 Synthetic Pathways 2-Aminobenzaldehyde 2-Aminobenzaldehyde Direct_Methylation Direct C3-Methylation (Low Yield, Poor Selectivity) 2-Aminobenzaldehyde->Direct_Methylation Challenging Route 2,3-Dimethylaniline 2,3-Dimethylaniline Protection Amine Protection (e.g., Acetylation) 2,3-Dimethylaniline->Protection Recommended Route m-Toluidine m-Toluidine Formylation Formylation (Vilsmeier-Haack) m-Toluidine->Formylation Alternative Route (Isomer Issues) Target This compound Direct_Methylation->Target Protection->Formylation Deprotection Deprotection (Hydrolysis) Formylation->Deprotection Deprotection->Target

Caption: Synthetic pathways to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My direct methylation of 2-aminobenzaldehyde at the C-3 position is failing or giving negligible yields. Why is this happening?

A1: This is an expected outcome due to fundamental principles of electrophilic aromatic substitution. The aniline (-NH2) group is a powerful ortho-, para-director and a strong activator. The benzaldehyde (-CHO) group is a meta-director and a deactivator. Their combined influence creates a complex electronic environment where the C-3 position is not sufficiently activated for electrophilic attack by common methylating agents. Furthermore, the highly reactive amino group can react directly with the methylating agent (N-methylation) or lead to polymerization under acidic conditions, consuming your starting material in side reactions. This route is not considered synthetically viable.

Q2: I am attempting a Vilsmeier-Haack formylation on 2,3-dimethylaniline, but the reaction is sluggish and the yield is poor. What are the likely causes?

A2: The Vilsmeier-Haack reaction is an excellent choice for this transformation, but its success hinges on several critical parameters.[1][2][3][4]

  • Cause 1: Incomplete Formation of the Vilsmeier Reagent. The active formylating agent, the chloroiminium ion (Vilsmeier reagent), is formed from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][4] This reaction is exothermic. If the addition of POCl3 is too fast or cooling is inadequate, side reactions can occur. Conversely, if the reagents are impure (especially wet DMF), the reagent will not form efficiently.

    • Solution: Use anhydrous DMF. Add POCl3 dropwise at 0°C with vigorous stirring. Allow the reagent to fully form (typically a pale yellow solid or thick slurry) before adding your substrate.

  • Cause 2: Low Substrate Reactivity. While the amino group is activating, the presence of two methyl groups can introduce some steric hindrance. The reaction often requires heating to proceed at a reasonable rate.

    • Solution: After adding the 2,3-dimethylaniline (or its protected form) at a low temperature, slowly warm the reaction mixture and hold it at an elevated temperature (e.g., 60-80°C) for several hours.[2][5] Monitor the reaction by TLC to determine the optimal reaction time.

  • Cause 3: Improper Workup. The initial product of the reaction is an iminium ion intermediate, which must be hydrolyzed to the final aldehyde.[1][4]

    • Solution: The workup is critical. After the reaction is complete, cool the mixture and pour it onto crushed ice. Then, carefully neutralize the solution (e.g., with sodium acetate or sodium hydroxide solution) until it is basic.[6] This hydrolysis step often requires stirring for a period to go to completion.

Q3: My formylation reaction is producing a complex mixture of products, including tar-like substances. How can I improve the reaction's cleanliness and selectivity?

A3: This is a classic problem when performing electrophilic substitution on a highly activated substrate like an aniline. The free amino group is the primary culprit.

  • The Problem: The strongly activating and basic -NH2 group can lead to multiple formylations, polymerization, or other side reactions under the acidic conditions of the Vilsmeier-Haack reaction.[7]

  • The Solution: Use a Protecting Group. By temporarily converting the amino group into a less reactive functional group, you can moderate its activity and prevent side reactions.[8][9] The ideal protecting group should be stable to the formylation conditions but easy to remove afterward. An acetyl (-COCH3) or pivaloyl (-COC(CH3)3) group is an excellent choice.

    • Why it Works: The acetyl or pivaloyl group is an electron-withdrawing group, which tempers the activating effect of the nitrogen lone pair. This makes the aromatic ring less prone to over-reaction while still allowing the desired ortho-formylation to proceed. The bulky pivaloyl group can also enhance ortho-selectivity.[10]

Start 2,3-Dimethylaniline Protect Step 1: Protection (e.g., Acetic Anhydride) Start->Protect Moderates reactivity Formylate Step 2: Formylation (Vilsmeier-Haack) Protect->Formylate Clean reaction Deprotect Step 3: Deprotection (Acid/Base Hydrolysis) Formylate->Deprotect Removes protecting group Product This compound Deprotect->Product

Caption: Recommended workflow using a protecting group strategy.

Q4: Are there any alternative formylation methods I could try?

A4: Yes, other named reactions can introduce a formyl group, but they may be less suitable for this specific transformation.

  • Duff Reaction: This reaction uses hexamine as the formyl source and is typically used for highly activated phenols.[11][12][13] While it can work on anilines, yields are often lower and the reaction requires high temperatures.

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base and is primarily for the ortho-formylation of phenols.[14][15][16] Its application to anilines is problematic and can lead to the formation of isonitriles (Hofmann isonitrile synthesis) rather than the desired aldehyde.[17]

  • Organometallic Routes (Directed Ortho-Metalation): A more advanced strategy involves protecting the amine as an amide (e.g., a pivaloyl amide) which can act as a directed metalation group (DMG).[18][19] Reacting the protected aniline with a strong base like n-butyllithium selectively removes a proton from the ortho position.[10][20] Quenching this aryllithium intermediate with an electrophilic formylating agent (like DMF) can provide the desired product with high regioselectivity. This method avoids the harsh acidic conditions of the Vilsmeier-Haack reaction but requires strict anhydrous conditions and careful handling of pyrophoric reagents.

Section 3: Recommended Experimental Protocol

This protocol outlines the most reliable method for synthesizing this compound, employing a protection-formylation-deprotection sequence.

Part 1: Protection of 2,3-Dimethylaniline
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq).

  • Reaction: Heat the mixture to reflux (around 80-90°C) for 1-2 hours.

  • Workup: Cool the reaction mixture and pour it into cold water. The protected product, N-(2,3-dimethylphenyl)acetamide, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol/water may be performed if necessary.

Part 2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq) and cool to 0°C in an ice bath. Add POCl3 (1.5 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir for 30-60 minutes at 0°C.

  • Substrate Addition: Add the dried N-(2,3-dimethylphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80°C for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the flask in an ice bath and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Hydrolysis & Isolation: Neutralize the aqueous solution to a pH of 6-8 by slowly adding a saturated solution of sodium acetate or cold sodium hydroxide. Stir until the hydrolysis of the iminium intermediate is complete. The crude formylated product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

Part 3: Deprotection (Acid Hydrolysis)
  • Setup: Place the crude, dried product from Part 2 into a round-bottom flask.

  • Hydrolysis: Add a solution of aqueous hydrochloric acid (e.g., 3-6 M) and heat the mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO3 solution) until basic.

  • Extraction & Purification: The final product, this compound, can be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel.

StepKey ReagentsTypical ConditionsExpected Yield
Protection 2,3-Dimethylaniline, Acetic AnhydrideReflux, 1-2h>90%
Formylation Protected Amine, DMF, POCl360-80°C, 4-8h60-80%
Deprotection Formylated Product, HCl (aq)Reflux, 2-4h>85%

References

Technical Support Center: Optimizing Condensation Reactions for 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2-Amino-3-methylbenzaldehyde condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in condensation reactions?

This compound is a versatile ortho-aminoaryl aldehyde primarily used as a key building block in the synthesis of substituted quinolines.[1][2] The most prominent reaction is the Friedländer Annulation , which involves the condensation with a compound containing an active α-methylene group (such as a ketone or ester) to form the quinoline ring system.[3][4][5] This scaffold is of immense interest in medicinal chemistry due to its prevalence in pharmaceuticals with diverse biological activities.[6]

Q2: What is the fundamental mechanism of the Friedländer synthesis?

The Friedländer synthesis is a classic ring-forming reaction that can be catalyzed by either acids or bases.[4][7] There are two generally accepted mechanistic pathways:

  • Aldol-First Pathway: An initial aldol condensation occurs between the this compound and the enol or enolate of the active methylene compound. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline.

  • Schiff Base-First Pathway: The amino group of the benzaldehyde first condenses with the carbonyl of the reaction partner to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction, where the enolizable α-carbon attacks the imine, and subsequent dehydration furnishes the quinoline product.

The prevailing mechanism often depends on the specific reactants and reaction conditions (e.g., pH) employed.[4]

G cluster_main Friedländer Synthesis: Dual Mechanistic Pathways cluster_p1 Aldol-First Pathway cluster_p2 Schiff Base-First Pathway Reactants This compound + Ketone (R-CO-CH2-R') A1 Aldol Addition Reactants->A1 Base or Acid Catalysis B1 Schiff Base Formation Reactants->B1 Dehydration A2 Aldol Adduct A1->A2 A3 Cyclization (Amine Attack) A2->A3 A4 Cyclized Intermediate A3->A4 Product Substituted Quinoline A4->Product Dehydration B2 Schiff Base Intermediate B1->B2 B3 Intramolecular Aldol Reaction B2->B3 B4 Cyclized Intermediate B3->B4 B4->Product Dehydration

Dual mechanistic pathways of the Friedländer Synthesis.
Q3: How do I select an appropriate catalyst for my condensation?

The choice between an acid or base catalyst is critical and depends on the nature of the active methylene compound.

  • Base Catalysis (e.g., KOH, NaOH, KOtBu): Generally preferred for ketones with acidic α-protons. The base generates an enolate, which is a potent nucleophile that attacks the aldehyde carbonyl. This method is often effective at room temperature or with gentle heating.[8]

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄, HCl, Lewis acids): Often used for less reactive ketones or β-ketoesters.[4][5] The acid protonates the carbonyl of the ketone, promoting enol formation, and also activates the aldehyde's carbonyl group toward nucleophilic attack. Iodine has also been reported as a highly efficient catalyst under solvent-free conditions.[7]

For a comparative overview, refer to the table below.

Active Methylene CompoundRecommended Catalyst TypeExample CatalystRationale
Simple Ketones (e.g., Acetone)BaseKOH, KOtBuEfficiently generates the required enolate for the initial C-C bond formation.[8]
β-Diketones (e.g., Acetylacetone)Acid or Basep-TsOH, PiperidineHighly acidic methylene protons allow for catalysis under both acidic and basic conditions.[3]
β-Ketoesters (e.g., Ethyl acetoacetate)Acidp-TsOH, HClAcid catalysis avoids saponification of the ester group, a common side reaction under strong basic conditions.[5]
β-KetonitrilesAcid or BaseNeodymium(III) nitrateCan be sensitive; Lewis acids or milder bases are often employed to prevent side reactions.[7]

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction yield is very low or non-existent. What factors should I investigate?

Low conversion is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.

  • Sub-optimal Catalyst: The catalyst may be inappropriate for your substrate or may have degraded. If using a base like KOH, ensure it is not passivated by atmospheric CO₂. For acid catalysis, ensure anhydrous conditions if using a water-sensitive catalyst. Consider screening a small set of both acid and base catalysts.[9]

  • Incorrect Temperature: Many Friedländer reactions require heat to drive the final dehydration and aromatization step.[8] If running at room temperature, try refluxing in a suitable solvent like ethanol or toluene. Conversely, excessively high temperatures can lead to decomposition and side product formation.

  • Poor Solubility: this compound and some active methylene compounds may have limited solubility in certain solvents at room temperature.[10] This reduces the effective concentration of reactants. Consider solvents like ethanol, acetic acid, or a co-solvent system (e.g., ethanol/water) and ensure reactants are fully dissolved, with heating if necessary, before proceeding.[10][11]

  • Starting Material Purity: The amino group in this compound is susceptible to oxidation, which can manifest as a darkening of the material.[9] Use fresh or purified starting material. Impurities in the active methylene compound can also inhibit the reaction.

  • Reaction Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation of the amino group and improve yields.[9]

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low or No Yield c1 Catalyst Issue? start->c1 c2 Temperature Incorrect? start->c2 c3 Solubility Problem? start->c3 c4 Reagent Purity? start->c4 s1 Screen Acid & Base Catalysts (e.g., p-TsOH, KOH) c1->s1 s2 Increase Temperature (Reflux) c2->s2 s3 Change Solvent Use Co-Solvent System c3->s3 s4 Purify Starting Materials Run Under Inert Atmosphere c4->s4

Workflow for troubleshooting low reaction yields.
Q5: I am observing significant side product formation. How can I improve selectivity?

The formation of impurities often points to competing reaction pathways.

  • Self-Condensation: Aldehydes can undergo self-aldol condensation, especially under strong basic conditions.[12] This can be minimized by adding the aldehyde slowly to the mixture of the ketone and base, keeping the instantaneous concentration of the aldehyde low.

  • Hemiaminal Formation: The initial addition of the amino group to a carbonyl can sometimes form a stable hemiaminal intermediate that is slow to eliminate water.[13] This is more common in aprotic solvents. Switching to a protic solvent or increasing the temperature can facilitate the dehydration step.[13]

  • Oxidation: As mentioned, the starting material can oxidize. This leads to colored impurities and reduces the concentration of the desired reactant. Running the reaction under an inert atmosphere is the most effective solution.[9]

Q6: How can I effectively purify the final quinoline product?

Purification strategies depend on the physical properties of the product.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Screen various solvents, starting with ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard approach.[9] Use a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) to elute the components.

  • Acid/Base Extraction: Quinolines are basic due to the nitrogen atom in the ring. The crude product can be dissolved in an organic solvent (e.g., dichloromethane) and washed with a dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as a salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the product is re-extracted into an organic solvent. This is an excellent way to remove non-basic impurities.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis

This protocol describes a general method for the synthesis of a substituted quinoline from this compound and a β-ketoester, adapted from established methodologies.[5][6][14]

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)

  • Toluene or Ethanol (as solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), the chosen solvent (approx. 0.2 M concentration), and ethyl acetoacetate (1.1 equiv).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 equiv) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using toluene, wash the organic phase sequentially with saturated sodium bicarbonate solution and brine. If using ethanol, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

Technical Support Center: Managing Aldehyde Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aldehyde Chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling the highly reactive aldehyde functional group during multi-step synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered in the lab.

Troubleshooting Guide: Common Issues in Aldehyde Reactions

This guide provides solutions to common problems, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Scenario 1: Poor or No Acetal Protection of an Aldehyde

Q: I am trying to protect an aldehyde as a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-TsOH), but the reaction is sluggish, or I'm recovering my starting material. What could be the issue?

A: This is a common hurdle. The formation of an acetal is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product (the acetal), you must effectively remove the water generated during the reaction. Here are the likely culprits and their solutions:

  • Inadequate Water Removal:

    • Causality: According to Le Châtelier's principle, the removal of a product (water) will shift the equilibrium to favor the formation of more products.

    • Troubleshooting:

      • Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, using a Dean-Stark trap is the most effective method for azeotropically removing water as it forms.[3]

      • Dehydrating Agents: If a Dean-Stark apparatus is not feasible, consider adding a chemical dehydrating agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used, but molecular sieves (3Å or 4Å) are often more efficient.

      • Use of Orthoesters: Trialkyl orthoformates, such as triethyl orthoformate, can be used as both a reagent and a water scavenger. They react with water to produce an ester and an alcohol, effectively removing it from the reaction mixture.[4]

  • Catalyst Issues:

    • Causality: Acetal formation is acid-catalyzed. Insufficient or deactivated catalyst will slow down or halt the reaction.

    • Troubleshooting:

      • Catalyst Loading: Ensure you are using a sufficient catalytic amount of your acid (e.g., p-TsOH, CSA). Typically, 0.1-5 mol% is adequate.

      • Catalyst Quality: Your acid catalyst may have degraded over time. Use a fresh batch if you suspect this is the case.

      • Alternative Catalysts: For highly acid-sensitive substrates, consider milder Lewis acid catalysts.[5][6]

  • Steric Hindrance:

    • Causality: A sterically hindered aldehyde may react slowly.

    • Troubleshooting:

      • Reaction Time and Temperature: Increase the reaction time and/or temperature to provide more energy for the reaction to proceed.

      • Less Bulky Diol: If possible, consider using a less sterically demanding diol for protection.

Scenario 2: Unwanted Reaction with a Grignard or Organolithium Reagent

Q: I have a molecule with both an aldehyde and an ester. I want to perform a Grignard reaction selectively on the ester, but I'm getting a complex mixture of products. Why is this happening?

A: Aldehydes are significantly more reactive towards nucleophiles like Grignard and organolithium reagents than esters.[1] The Grignard reagent will preferentially attack the aldehyde. To achieve selectivity for the ester, you must "mask" or protect the aldehyde group.[3][7][8]

  • The Problem: Reactivity Hierarchy

    • Causality: The carbonyl carbon of an aldehyde is more electrophilic and less sterically hindered than that of an ester, making it a prime target for nucleophilic attack.[9]

    • Solution: Protect the aldehyde as an acetal. Acetals are stable under the basic and nucleophilic conditions of a Grignard reaction.[1][10][11]

Start Molecule with Aldehyde & Ester Protect Step 1: Protect Aldehyde (e.g., Ethylene Glycol, p-TsOH) Start->Protect Grignard Step 2: Grignard Reaction (R-MgX) Protect->Grignard Protected Intermediate Deprotect Step 3: Deprotect Aldehyde (Aqueous Acid) Grignard->Deprotect Intermediate with Protected Aldehyde Product Desired Product: Tertiary Alcohol from Ester, Aldehyde Regenerated Deprotect->Product

Caption: Workflow for selective Grignard reaction.

Scenario 3: Low Yield or No Reaction in a Wittig Olefination

Q: My Wittig reaction with an aldehyde is giving a low yield of the desired alkene, and I'm recovering a lot of the starting aldehyde. What are the common pitfalls?

A: The Wittig reaction is a powerful tool for alkene synthesis, but its success hinges on the effective formation and reactivity of the phosphorus ylide (Wittig reagent).[12][13]

  • Inefficient Ylide Formation:

    • Causality: The ylide is generated by deprotonating a phosphonium salt with a strong base. Incomplete deprotonation is a frequent cause of low yields.

    • Troubleshooting:

      • Base Strength: Ensure your base is strong enough. For simple alkylphosphonium salts, very strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required.[14] For stabilized ylides (with adjacent electron-withdrawing groups), milder bases like potassium tert-butoxide (KOtBu) may suffice.

      • Anhydrous Conditions: Wittig reagents are highly reactive and sensitive to moisture and air.[13] All glassware must be flame-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

      • Ylide Instability: Some ylides, particularly unstabilized ones, can be unstable and should be generated in situ and used immediately. A user on a chemistry forum noted that for an unstable ylide, generating it in the presence of the aldehyde led to a significant increase in yield.[15]

  • Issues with the Aldehyde:

    • Causality: Steric hindrance around the carbonyl group of the aldehyde can slow down the reaction. Additionally, other functional groups on the aldehyde substrate can interfere.

    • Troubleshooting:

      • Steric Hindrance: For sterically hindered aldehydes, you may need to use a more reactive ylide or switch to a different olefination method (e.g., Horner-Wadsworth-Emmons reaction).

      • Acidic Protons: If your aldehyde contains acidic protons (e.g., a phenol), the base used to generate the ylide will deprotonate the aldehyde first, making it a poor electrophile.[15] In such cases, you must use an additional equivalent of base or protect the acidic functional group.

  • Reaction Workup:

    • Causality: The major byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃PO), which can sometimes be difficult to separate from the desired alkene.

    • Troubleshooting:

      • Purification: Triphenylphosphine oxide is generally more polar than the alkene product. Column chromatography is the standard method for separation. In some cases, Ph₃PO can be precipitated from a nonpolar solvent like hexane or a hexane/ether mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for an aldehyde?

A1: The most common and generally robust protecting group for aldehydes is a cyclic acetal , typically formed with ethylene glycol (to give a 1,3-dioxolane) or 1,3-propanediol (to give a 1,3-dioxane).[6][10] These are favored because they are:

  • Easy to form and remove: Formation is achieved with a diol and an acid catalyst, while deprotection is done with aqueous acid.[10]

  • Stable under many conditions: Acetals are resistant to strong bases, nucleophiles (like Grignard reagents), hydrides (like LiAlH₄ and NaBH₄), and many oxidizing agents.[1][2][11]

For specific applications requiring chemoselective protection in the presence of a ketone, specialized protecting groups like O-tert-butyldimethylsilylimidazolyl aminals have been developed.[16]

Q2: How can I selectively reduce an aldehyde in the presence of a ketone?

A2: This is a common synthetic challenge due to the similar reactivity of aldehydes and ketones.[17] However, aldehydes are generally more reactive. Several methods exploit this difference:

  • Modified Borohydrides: Bulky hydride reagents like tetrabutylammonium triacetoxyborohydride can show high selectivity for aldehydes.[17] A system of NaBH₄ with Na₂C₂O₄ in water has also been shown to be effective.[18]

  • Catalytic Hydrogenation: Raney nickel has been reported as an effective reagent for the chemoselective reduction of aldehydes in the presence of ketones under mild conditions.[17]

Q3: Conversely, how can I reduce a ketone in the presence of an aldehyde?

A3: This transformation is more challenging because aldehydes are more reactive towards most reducing agents.[19] The most reliable strategy is:

  • Protect the Aldehyde: Selectively protect the more reactive aldehyde as an acetal.[19]

  • Reduce the Ketone: With the aldehyde protected, the ketone can be reduced using standard reagents like NaBH₄ or LiAlH₄.[20]

  • Deprotect the Aldehyde: Remove the acetal protecting group with aqueous acid to regenerate the aldehyde.[19]

An alternative "green" method uses a superabsorbed alcohol dehydrogenase (Chiralidon®) which has shown a high preference for reducing the keto group.[21][22] The Luche reduction (CeCl₃/NaBH₄) can also be used, as the CeCl₃ is believed to promote the formation of an unreactive hydrate or hemiacetal from the aldehyde.[21]

Q4: My aldehyde is undergoing self-condensation (Aldol reaction) under my reaction conditions. How can I prevent this?

A4: The Aldol condensation is a base- or acid-catalyzed reaction where an enolate (or enol) of one aldehyde molecule attacks the carbonyl of another. To prevent this:

  • Avoid Strong Bases/Acids: If your desired reaction does not require a strong base or acid, use neutral or buffered conditions.

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can significantly slow down the rate of the Aldol reaction.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture containing your other reagent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of self-condensation.

  • Use of a Non-Enolizable Aldehyde: If the synthetic route allows, using an aldehyde without α-hydrogens (e.g., benzaldehyde, formaldehyde) will prevent it from forming an enolate and acting as the nucleophilic partner in an Aldol condensation.[23]

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of an Aldehyde

This protocol describes the formation of a 1,3-dioxolane using ethylene glycol.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the aldehyde (1.0 equiv.) and a solvent such as toluene (approx. 0.2-0.5 M).

  • Reagents: Add ethylene glycol (1.1-1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 equiv.).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects. Progress can also be monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Acetal Deprotection
  • Setup: Dissolve the acetal-protected compound in a suitable organic solvent (e.g., acetone, THF) in a round-bottom flask with a magnetic stirrer.

  • Reagents: Add water and a catalytic amount of a strong acid, such as 1M hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required for less reactive acetals.

  • Workup: Quench the reaction by neutralizing the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting aldehyde via column chromatography or distillation as needed.

Data & Visualization

Stability of Common Aldehyde Protecting Groups
Protecting GroupFormation ConditionsStabilityCleavage Conditions
Dimethyl Acetal MeOH, H⁺Bases, Nucleophiles, Hydrides, OxidantsAqueous Acid
1,3-Dioxolane Ethylene Glycol, H⁺Bases, Nucleophiles, Hydrides, OxidantsAqueous Acid[6]
1,3-Dioxane 1,3-Propanediol, H⁺Bases, Nucleophiles, Hydrides, OxidantsAqueous Acid (often faster than dioxolanes)[2]
Dithiane 1,3-Propanedithiol, Lewis AcidAcids, Bases, Nucleophiles, HydridesHeavy metal salts (e.g., HgCl₂), Oxidative conditions[3]

Decision Logic for Aldehyde Protection

q1 Is a strong nucleophile (e.g., Grignard, R-Li) or strong base present? protect Protect the aldehyde (e.g., as an acetal). q1->protect Yes no_protect Protection may not be necessary. q1->no_protect No q2 Is a strong acid (for deprotection) tolerated by the molecule? rethink Consider alternative protecting group or synthetic route. q2->rethink No protect->q2

Caption: Decision tree for aldehyde protection strategy.

References

troubleshooting acetal deprotection in 2-Amino-3-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the synthesis of 2-Amino-3-methylbenzaldehyde. This guide provides in-depth, field-proven insights into overcoming common challenges during the critical acetal deprotection step. As researchers and drug development professionals, we understand that efficiency and yield are paramount. This document is structured to provide not just protocols, but the causal reasoning behind them, ensuring you can adapt and overcome experimental hurdles.

Core Principles: The Mechanism of Acetal Deprotection

Understanding the "why" is the first step in effective troubleshooting. Acetal deprotection is fundamentally an acid-catalyzed hydrolysis.[1] The reaction is an equilibrium process, and driving it towards the desired aldehyde product requires careful control of conditions.[2] The presence of both an electron-donating amino group and a moderately electron-donating methyl group ortho to the target aldehyde can influence the electronic environment and stability of intermediates.[3]

The general mechanism proceeds as follows:

  • Protonation: One of the acetal oxygen atoms is protonated by the acid catalyst, converting the alkoxy group into a good leaving group (an alcohol).[4]

  • Formation of Oxonium Ion: The protonated alkoxy group leaves, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion.[4]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[2]

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (often another water molecule), yielding a hemiacetal.[4]

  • Repeat: The process of protonation, elimination of a second alcohol molecule, and deprotonation repeats to form the final carbonyl group.[2][4]

Acetal_Deprotection_Mechanism Acetal Acetal Starting Material ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxonium Oxonium Ion + Alcohol ProtonatedAcetal->Oxonium - R-OH Hemiacetal Hemiacetal Oxonium->Hemiacetal + H2O - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedAldehyde Protonated Aldehyde + Alcohol ProtonatedHemiacetal->ProtonatedAldehyde - R-OH Aldehyde Final Aldehyde Product ProtonatedAldehyde->Aldehyde - H+

Caption: Acid-catalyzed mechanism for acetal hydrolysis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the deprotection of the acetal precursor to this compound.

Q1: My deprotection reaction is very slow or incomplete. What are the likely causes and solutions?

A1: This is a frequent challenge. The stability of acetals, especially cyclic ones like 1,3-dioxolanes, can make hydrolysis sluggish.[1]

Possible Causes:

  • Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the acetal.

  • Insufficient Water: As water is a key reagent in the hydrolysis, its absence or low concentration in an organic solvent system will stall the reaction.[5] The reaction is an equilibrium, and an excess of water is needed to push it towards the products.[2][4]

  • Inappropriate Acid: The chosen acid (e.g., a mild Brønsted acid) may not be strong enough for this specific substrate.

  • Low Temperature: Hydrolysis is often accelerated by moderate heating.

Troubleshooting Steps & Solutions:

Solution TierActionRationale & Protocol
Tier 1: Basic Adjustments Increase water concentration and/or reaction temperature.Water is a reactant; increasing its concentration shifts the equilibrium.[4] Gently heat the reaction to 40-50 °C to increase the reaction rate. Monitor by TLC to avoid decomposition.
Tier 2: Catalyst Modification Increase the concentration of the current acid or switch to a stronger Brønsted acid.A higher concentration of H+ will increase the rate of the initial protonation step.[6] If using a mild acid like p-TsOH fails, consider switching to 1-2 M HCl or H₂SO₄ in a co-solvent like THF or acetone.[1]
Tier 3: Alternative Catalysts Employ a Lewis acid catalyst.Lewis acids can coordinate to the acetal oxygen, facilitating cleavage.[5] Options like Er(OTf)₃ or Bi(NO₃)₃ can be effective under mild conditions, which is beneficial for the sensitive amino-aldehyde product.[5][7] A typical protocol involves stirring the acetal with a catalytic amount of the Lewis acid in a wet organic solvent.[5]
Tier 4: Heterogeneous Catalysis Use a solid acid catalyst like Amberlyst-15.Solid-phase catalysts simplify work-up (filtration) and can prevent degradation caused by homogenous strong acids.[5][8] A procedure involves stirring the substrate with the resin in a mixture of acetone and water.[8]
Q2: I'm observing significant side product formation, including a baseline streak on my TLC plate. What is happening?

A2: The product, this compound, is highly reactive. The amino group is nucleophilic, and the aldehyde is electrophilic, creating a perfect storm for self-condensation or polymerization, especially under acidic conditions.[9]

Possible Causes:

  • Self-Condensation/Polymerization: The amino group of one molecule can attack the protonated aldehyde of another, leading to imine formation and subsequent polymerization. This is often observed as an insoluble baseline material.

  • Over-exposure to Acid: Prolonged reaction times or excessively harsh acidic conditions can promote these side reactions.

Troubleshooting Steps & Solutions:

  • Use Milder Conditions: Avoid strong, non-volatile acids if possible. Acetic acid in water or catalytic p-TsOH are good starting points. The goal is to find a pH low enough for hydrolysis but not so low that it aggressively promotes side reactions.

  • Lower the Temperature: Perform the reaction at room temperature or even 0 °C, even if it takes longer. This will slow down the desired deprotection but will disproportionately slow the undesired side reactions.

  • Dilute the Reaction: Running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions.

  • Immediate Work-up: As soon as TLC analysis indicates the consumption of starting material, immediately quench the reaction by pouring it into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst and stops further reactions.

Q3: My product seems to be degrading during work-up or purification. How can I improve its stability?

A3: this compound is sensitive to both acid and, to some extent, air (oxidation).[9] The aldehyde can be oxidized to a carboxylic acid, and the entire molecule can be unstable on silica gel for extended periods.[9]

Troubleshooting Steps & Solutions:

  • Careful Neutralization: During work-up, add the acidic reaction mixture to a chilled, vigorously stirred solution of NaHCO₃ or Na₂CO₃. Avoid using strong bases like NaOH, which can catalyze other unwanted reactions. Ensure the final pH is neutral to slightly basic (pH 7-8).

  • Prompt Extraction: After neutralization, immediately extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Minimize Chromatography Time: If column chromatography is necessary, use a less acidic stationary phase like neutral alumina or deactivated silica gel (pre-treated with triethylamine). Run the column quickly and do not let the product sit on the column for an extended time.

  • Inert Atmosphere: For maximum stability, handle the purified product under an inert atmosphere (Nitrogen or Argon) and store it cold and protected from light.[10]

Experimental Protocols

Protocol 1: Standard Acetal Deprotection with p-TsOH
  • Dissolve the acetal of this compound (1.0 eq) in a 3:1 mixture of acetone and water (e.g., 12 mL acetone, 4 mL water per gram of acetal).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC).

    • TLC System: Ethyl acetate/Hexanes (e.g., 30:70).

    • Visualization: UV light (254 nm) and/or a potassium permanganate (KMnO₄) stain. The product aldehyde should have a lower Rf than the starting acetal.

  • Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of NaHCO₃ (approx. 5 times the reaction volume).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Column Chromatography
  • Prepare a slurry of silica gel in the starting eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Add a small amount of triethylamine (e.g., 0.5% v/v) to the eluent mixture to deactivate the silica gel.

  • Load the crude product onto the column (dry loading is preferred if the product is a solid or oil).

  • Elute the column with a gradient of ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC to isolate the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Troubleshooting Workflow

This decision tree provides a visual guide to troubleshooting your deprotection reaction.

Troubleshooting_Workflow Start Reaction Complete? Incomplete Incomplete Reaction Start->Incomplete No SideProducts Side Products Observed? Start->SideProducts Yes Cause1 Cause: - Insufficient Acid/H2O - Low Temperature Incomplete->Cause1 Degradation Product Degradation? SideProducts->Degradation No Cause2 Cause: - Self-Condensation - Harsh Acidic Conditions SideProducts->Cause2 Yes Success Proceed to Work-up Degradation->Success No Cause3 Cause: - Air/Acid Sensitivity - Harsh Work-up Degradation->Cause3 Yes Solution1 Solution: 1. Increase Acid/H2O Conc. 2. Increase Temperature 3. Switch to Stronger Acid Cause1->Solution1 Solution2 Solution: 1. Use Milder Acid 2. Lower Temperature 3. Dilute Reaction Cause2->Solution2 Solution3 Solution: 1. Careful Neutralization 2. Inert Atmosphere 3. Deactivated Silica Cause3->Solution3

Caption: A decision tree for troubleshooting acetal deprotection.

References

Validation & Comparative

A Senior Application Scientist’s Guide to the Analytical Characterization of 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Analytical Imperative for 2-Amino-3-methylbenzaldehyde

This compound (C₈H₉NO, Molar Mass: ~135.16 g/mol ) is a valuable aromatic building block in organic synthesis, particularly as a precursor for pharmaceuticals and dyes.[1][2] Its unique structure, featuring an aldehyde, a primary amine, and a methyl group on a benzene ring, provides multiple reactive sites.[1][3] This structural complexity demands a rigorous, multi-faceted analytical approach to confirm its identity, purity, and stability. A failure to comprehensively characterize this intermediate can lead to significant downstream consequences in multi-step syntheses, including yield loss, impurity propagation, and compromised final product integrity.

This guide provides an in-depth comparison of the essential analytical methodologies for the definitive characterization of this compound. We will move beyond mere procedural lists to explore the underlying scientific rationale for technique selection, experimental design, and data interpretation, empowering researchers to build robust, self-validating analytical workflows.

Structural Elucidation: The Spectroscopic Triad

Spectroscopic methods are the cornerstone of structural characterization, providing unambiguous evidence of the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, the amine protons (-NH₂) can sometimes exchange with residual water or broaden, making them difficult to observe. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the amine protons, sharpening their signal and making them clearly visible.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm. This downfield shift is characteristic of an aldehyde proton and is a primary identifier.[4]

  • Aromatic Protons (Ar-H): Three protons on the trisubstituted ring, likely appearing as multiplets or complex splitting patterns in the δ 6.5-7.5 ppm region. The specific coupling constants (J-values) will confirm the ortho, meta, and para relationships between them.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range, but often sharpened in DMSO-d₆, typically around δ 5.0-6.0 ppm. Its integration for two protons is key.

  • Methyl Protons (-CH₃): A sharp singlet integrating to three protons, typically upfield around δ 2.1-2.3 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbon (-CHO): A distinct peak in the highly deshielded region of δ 190-195 ppm.[5]

  • Aromatic Carbons: Six distinct signals between δ 110-155 ppm. The carbon bearing the amino group (C-NH₂) will be significantly shielded compared to the others.

  • Methyl Carbon (-CH₃): A shielded signal around δ 15-20 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by detecting the vibrational frequencies of bonds within the molecule.

Trustworthiness: The diagnostic power of IR lies in its ability to quickly confirm or deny the presence of the aldehyde and amine functionalities. The absence of the characteristic C=O or N-H stretching bands would immediately invalidate the sample's identity.

Expected IR Absorption Bands (cm⁻¹):

  • N-H Stretch (Amine): Two distinct, medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aldehyde): Two characteristic, weaker peaks around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹.[6] The presence of both is strong evidence for an aldehyde.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1700 cm⁻¹.[6] Its position indicates conjugation with the aromatic ring.

  • C=C Stretch (Aromatic): Several peaks in the 1500-1600 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a single drop between two KBr or NaCl salt plates.

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (~1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Background Scan: Run a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Purity Assessment & Separation Science: The Chromatographic Methods

Chromatography is essential for separating the target compound from starting materials, by-products, and degradation products, thereby establishing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile and thermally stable compounds. It provides both separation (GC) and identification (MS) in a single run, making it ideal for assessing the purity of this compound and identifying any volatile impurities.

Expertise & Experience: The primary challenge with aminobenzaldehydes in GC is potential thermal degradation or interaction with active sites in the injector or column. Using a deactivated inlet liner and a low-polarity, high-temperature stable column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5ms or HP-5ms) is crucial for obtaining sharp, symmetrical peaks.[7][8]

Data Interpretation:

  • Chromatogram: A pure sample will show a single major peak at a specific retention time. The area percentage of this peak provides a quantitative measure of purity.

  • Mass Spectrum: The mass spectrometer will fragment the molecule in a reproducible way. For this compound (MW 135.16), expect to see:

    • Molecular Ion (M⁺): A peak at m/z 135, confirming the molecular weight.

    • Key Fragments: A peak at m/z 134 ([M-H]⁺), and potentially a peak at m/z 106 from the loss of the formyl group (-CHO). The fragmentation pattern serves as a chemical fingerprint.[9][10]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.[8]

  • GC-MS System:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (This program should be optimized).[7][11]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.[8]

    • Source Temperature: 230°C.

  • Analysis: Inject 1 µL of the prepared sample. Integrate the peaks in the resulting total ion chromatogram (TIC) and analyze the mass spectrum of the main peak to confirm its identity against a spectral library or theoretical fragmentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for less volatile impurities or for compounds that may be thermally sensitive. A reverse-phase (RP-HPLC) method is most common.

Trustworthiness: HPLC with a Photo-Diode Array (PDA) detector is a self-validating system for purity. The PDA detector not only quantifies the peak at a specific wavelength but also records the UV-Vis spectrum across the entire peak. Peak purity algorithms can then compare spectra from the upslope, apex, and downslope of the peak. A perfect match confirms that the peak is chromatographically pure and not co-eluting with an impurity.

Experimental Protocol: RP-HPLC-PDA Analysis

  • Sample Preparation: Accurately prepare a stock solution of the sample (~1 mg/mL) in the mobile phase. Dilute further to an appropriate concentration for analysis (e.g., 50 µg/mL).

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid to ensure protonation of the amine and good peak shape.[12][13]

      • Example Gradient: Start with 10% ACN, ramp to 90% ACN over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: PDA detector, monitoring at a wavelength of maximum absorbance (determined by a preliminary scan) and collecting spectra from 200-400 nm.

  • Analysis: Inject 10 µL of the sample. Quantify purity based on the area percent of the main peak. Use the PDA data to assess peak purity.

Comparative Summary of Analytical Techniques

Technique Information Provided Sample Preparation Strengths Limitations Primary Application
¹H & ¹³C NMR Definitive molecular structure, atom connectivity, proton/carbon environment.Simple dissolution in deuterated solvent.Unambiguous structural elucidation.Relatively low sensitivity, requires more sample, expensive instrumentation.Identity Confirmation & Structural Verification.
FT-IR Presence/absence of key functional groups (amine, aldehyde, aromatic).Minimal (neat liquid or KBr pellet).Fast, inexpensive, excellent for functional group confirmation.Provides no information on molecular connectivity or purity.Rapid Identity Screening.
GC-MS Purity, separation of volatile components, molecular weight, fragmentation pattern.Dilution in a volatile solvent.High sensitivity and selectivity, provides structural information (MS).Requires analyte to be volatile and thermally stable.Purity Analysis & Volatile Impurity Profiling.
HPLC-PDA Purity, separation of non-volatile components, UV-Vis spectrum.Dilution in mobile phase.Versatile, robust, PDA provides peak purity validation.Can consume significant solvent, resolution depends heavily on method development.Purity Analysis & Quantification.

Visualized Analytical Workflows

The following diagrams illustrate the logical flow for the characterization of this compound.

Characterization_Workflow cluster_start Initial Sample cluster_spectroscopy Structural Verification cluster_chromatography Purity & Impurity Profiling cluster_end Final Report Sample 2-Amino-3- methylbenzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity IR FT-IR Spectroscopy Sample->IR Functional Groups GCMS GC-MS Analysis NMR->GCMS Structure Confirmed IR->GCMS HPLC HPLC-PDA Analysis GCMS->HPLC Volatile Purity Report Certificate of Analysis (Structure, Purity, Identity) GCMS->Report HPLC->Report Overall Purity

Caption: General workflow for comprehensive characterization.

GCMS_Workflow A 1. Sample Prep (Dilute in CH₂Cl₂) B 2. Inject 1 µL into GC-MS A->B C 3. GC Separation (e.g., HP-5ms column) B->C D 4. EI Ionization (70 eV) & Mass Analysis C->D E 5. Data Analysis D->E F Purity from TIC (Area %) E->F G Identity from Mass Spectrum (m/z 135) E->G

Caption: Step-by-step workflow for GC-MS analysis.

Conclusion

No single analytical technique is sufficient for the complete characterization of this compound. A scientifically sound approach relies on the synergistic use of multiple orthogonal methods. NMR and IR spectroscopy provide the definitive structural proof of identity, while chromatographic techniques like GC-MS and HPLC-PDA offer robust and verifiable data on purity. By implementing this multi-pronged strategy, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, building a foundation of analytical trust for all subsequent synthetic endeavors.

References

comparative study of 2-Amino-3-methylbenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Aldehyde Properties

I'm now deep into gathering data on 2-Amino-3-methylbenzaldehyde and its isomers. My initial Google dives yielded some promising leads regarding their physical characteristics and spectral signatures, particularly NMR and IR data. I plan to refine my search terms to zero in on specific experimental data sets.

Analyzing Isomers Further

I'm now zeroing in on this compound, expanding my search to encompass related data and protocols for aminobenzaldehyde isomer characterization. My goal is to compile a comprehensive comparative analysis. I'm prioritizing established experimental methods and exploring applications, focusing on medicinal chemistry implications and structural effects on reactivity and spectral signatures.

Defining Project Scope

My next step is to conduct focused Google searches for comprehensive info on this compound and its isomers. I'll zero in on properties, spectroscopy (NMR, IR, MS), reactivity, synthesis, and applications, particularly in drug development. I'm also hunting for established characterization protocols for aminobenzaldehyde isomers, focusing on authoritative sources.

Examining Aldehyde Isomers

I'm currently drafting an introduction that will present this compound and its isomers. I'm emphasizing their significance in medicinal chemistry and drug discovery. The goal is to set the stage for a comparative study that will dive into their structures and reactivity.

Developing Comparative Analysis Plan

I've established the foundation for a comparative study, and now I'm refining the plan. I've chosen key isomers for focus, ensuring a balanced representation. I will now create a structured analysis: a physicochemical property table, spectroscopic data discussion, and a reactivity assessment. The goal is a focused discussion comparing the compounds.

Structuring the Comparative Framework

I'm now building the comparison's framework, having clarified the isomers' importance. I'm focusing on defining essential physicochemical properties, like molecular weight, solubility, and melting points, for the selected isomers. I plan to expand on the spectroscopic analysis of 1H NMR, 13C NMR, IR, and MS data to show how the substituent's positions affect the spectra. The next step will be summarizing the synthetic routes.

Planning Detailed Comparison Points

I'm solidifying the comparison's focus, guided by the established framework. I've broken down the key areas: Physicochemical properties, spectroscopy, synthesis, and comparative reactivity. The next step involves a deep dive into the specific reactions for each isomer. I'll meticulously detail how the amino and methyl group positions impact their behavior in nucleophilic addition to the carbonyl, and in Schiff base formation.

Defining Isomer Comparison Scope

I've established the detailed plan for comparing this compound with its key isomers. The work will start with an introductory section. It will be followed by a comprehensive structural breakdown of the isomers under consideration. My upcoming analysis will focus on physicochemical properties, spectroscopic differences, synthetic routes, and comparative reactivity. I'm focusing on providing experimental protocols for characterization and reactivity studies.

Planning Comprehensive Structure

I've outlined a detailed structure for the comparative study, including an introduction, structural definitions, and in-depth analyses of physicochemical properties, spectroscopy, synthesis, and reactivity. I'm focusing on providing practical experimental protocols for both characterization and comparative reactivity studies. A section on biological significance and drug applications is planned to link the chemistry to practical uses. I'll include visualizations like DOT graphs to help present data.

A Senior Application Scientist's Guide to Validating the Structure of 2-Amino-3-methylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel compounds is the bedrock of credible research. For scientists working with 2-Amino-3-methylbenzaldehyde, a versatile building block for a variety of heterocyclic scaffolds, rigorous structural validation of its reaction products is paramount. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data and field-proven insights, to ensure the scientific integrity of your findings.

The Synthetic Versatility of this compound and the Imperative for Structural Validation

This compound is a popular starting material in organic synthesis due to the presence of two reactive functional groups: an amino group and an aldehyde. This unique arrangement allows for a variety of transformations, most notably the Friedländer annulation, which provides a straightforward route to substituted quinolines.[1] Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.[2]

This guide will focus on a multi-faceted approach to structural validation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A Comparative Analysis of Analytical Techniques for Structural Elucidation

The choice of analytical techniques for structural validation should be guided by the principle of obtaining complementary information. While each technique provides valuable data, their combined power allows for a comprehensive and unambiguous determination of a molecule's structure.

Analytical Technique Information Provided Strengths Limitations
1D NMR (¹H, ¹³C) Connectivity of atoms, chemical environment of protons and carbons.Provides detailed information on the carbon-hydrogen framework.Can be complex to interpret for large molecules or mixtures.
2D NMR (COSY, HSQC, HMBC) Through-bond correlations between nuclei (H-H, C-H).Essential for unambiguously assigning complex spectra and determining long-range connectivity.Requires more instrument time and expertise to interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, provides molecular formula information.Does not provide direct information on atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method for identifying key functional groups.Provides limited information on the overall molecular structure.

The Friedländer Synthesis: A Case Study in Structural Validation

To illustrate the principles of structural validation, we will consider the reaction of this compound with an unsymmetrical ketone, 2-butanone, under Friedländer conditions. This reaction can potentially yield two regioisomeric quinoline products: 2,8-dimethyl-3-ethylquinoline and 3,8-dimethyl-2-ethylquinoline.

G cluster_reactants Reactants cluster_products Potential Products This compound This compound Reaction This compound->Reaction 2-Butanone 2-Butanone 2-Butanone->Reaction Product A 2,8-dimethyl-3-ethylquinoline Product B 3,8-dimethyl-2-ethylquinoline Reaction->Product A Reaction->Product B caption Potential regioisomeric products from the Friedländer synthesis.

Caption: Potential regioisomeric products from the Friedländer synthesis.

Differentiating Isomers using a Multi-technique Approach

1. Infrared (IR) Spectroscopy:

While IR spectroscopy cannot definitively distinguish between the two isomers, it is a crucial first step to confirm the formation of the quinoline ring system. The disappearance of the characteristic N-H stretching vibrations (around 3300-3500 cm⁻¹) and the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) from the starting material, and the appearance of C=N and aromatic C=C stretching vibrations in the product spectrum, would indicate a successful reaction.

2. Mass Spectrometry (MS):

Both potential products have the same molecular formula (C₁₃H₁₅N) and therefore the same molecular weight. Thus, the molecular ion peak in the mass spectrum will not differentiate them. However, the fragmentation patterns may show subtle differences that can provide clues to the structure. For example, the relative abundance of fragments resulting from the cleavage of the ethyl group might differ between the two isomers.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy, particularly 2D NMR, is the most powerful technique for unambiguously differentiating between the two isomers.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic and aliphatic protons will be distinct for each isomer. For instance, the proximity of the ethyl group to different protons on the quinoline ring will result in different chemical shifts and potentially different through-space interactions observable in a NOESY experiment.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the quinoline ring and the substituents will also be different for the two isomers.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the atoms and confirming the substitution pattern.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For example, it will show the correlation between the methyl and methylene protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating isomers. It shows correlations between protons and carbons that are two or three bonds away. For example, in 2,8-dimethyl-3-ethylquinoline, the protons of the ethyl group at position 3 will show HMBC correlations to C2 and C4 of the quinoline ring. In contrast, in 3,8-dimethyl-2-ethylquinoline, the protons of the ethyl group at position 2 will show HMBC correlations to C3 and the nitrogen-bearing carbon of the quinoline ring.

Comparative Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Compound Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
This compound Aldehyde-H~9.8s-
Aromatic-H~6.7-7.5m-
Methyl-H~2.2s-
Amino-H~4.5 (broad)s-
2,8-dimethyl-3-ethylquinoline Aromatic-H7.2-8.0m-
Methylene-H (ethyl)~2.8q7.5
Methyl-H (at C2)~2.6s-
Methyl-H (at C8)~2.5s-
Methyl-H (ethyl)~1.3t7.5
3,8-dimethyl-2-ethylquinoline Aromatic-H7.2-8.0m-
Methylene-H (ethyl)~3.0q7.6
Methyl-H (at C3)~2.4s-
Methyl-H (at C8)~2.5s-
Methyl-H (ethyl)~1.4t7.6

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Compound Carbon Chemical Shift (δ, ppm)
This compound Aldehyde C=O~192
Aromatic C~115-150
Methyl C~18
2,8-dimethyl-3-ethylquinoline Quinoline C120-160
Methylene C (ethyl)~25
Methyl C (at C2)~23
Methyl C (at C8)~18
Methyl C (ethyl)~14
3,8-dimethyl-2-ethylquinoline Quinoline C120-160
Methylene C (ethyl)~30
Methyl C (at C3)~20
Methyl C (at C8)~18
Methyl C (ethyl)~13

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis
  • To a solution of this compound (1.0 eq) in ethanol, add the ketone (1.2 eq) and a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Acquiring and Interpreting 2D NMR Spectra for Structural Elucidation

This protocol provides a general workflow for using 2D NMR to determine the structure of a substituted quinoline.[5][6]

Caption: Workflow for 2D NMR based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to get an overview of the proton and carbon environments.

  • COSY Acquisition and Analysis: Acquire a COSY spectrum to identify coupled protons. Trace the correlations to establish proton-proton connectivity within the aromatic rings and the alkyl substituents.

  • HSQC Acquisition and Analysis: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon. This allows for the assignment of protonated carbons.

  • HMBC Acquisition and Analysis: Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is the most critical step for connecting different fragments of the molecule and for differentiating between isomers. For example, look for correlations from the methyl protons to the quaternary carbons of the quinoline ring to establish their positions.

  • Data Integration and Structure Proposal: Combine the information from all spectra to build up the molecular structure. Start with a known fragment (e.g., the ethyl group) and use the HMBC correlations to connect it to the rest of the molecule.

  • Structure Verification: Once a structure is proposed, verify that all observed spectroscopic data are consistent with the proposed structure.

Conclusion

The structural validation of reaction products of this compound requires a meticulous and multi-faceted analytical approach. While techniques like IR and MS provide valuable preliminary information, NMR spectroscopy, particularly 2D NMR, is indispensable for the unambiguous determination of complex structures, especially in cases where isomerism is possible. By following the systematic workflow and protocols outlined in this guide, researchers can ensure the scientific rigor of their work and contribute to the advancement of their respective fields with confidence in their molecular structures.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Amino-3-methylbenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of pharmaceutical and fine chemical synthesis, 2-Amino-3-methylbenzaldehyde (C₈H₉NO) serves as a critical building block. Its molecular structure, featuring an aldehyde, a primary amine, and a methyl group on an aromatic ring, offers a versatile scaffold for constructing more complex molecules. However, the very reactivity that makes it a valuable intermediate also renders it susceptible to the formation of byproducts during synthesis, such as oxidation products (e.g., 4-Amino-3-methylbenzoic acid) or unreacted starting materials.[1] The presence of even minor impurities can have profound consequences on the yield, stereoselectivity, and safety profile of subsequent reactions and the final active pharmaceutical ingredient (API).

Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental necessity. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous confirmation of this compound's purity. We will delve into the causality behind experimental choices and present self-validating protocols, moving beyond a simple listing of steps to offer field-proven insights.

The Core Triad of Spectroscopic Analysis

A multi-pronged analytical approach is essential for the robust characterization of any chemical entity. For this compound, the combination of NMR, IR, and MS provides a holistic view of the molecule's structure and purity. Each technique probes different aspects of the molecular architecture, and their combined data create a highly specific "fingerprint" for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR: Mapping the Proton Environment

Principle of Causality: ¹H NMR spectroscopy distinguishes protons based on their unique electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For this compound, the electron-withdrawing aldehyde group will significantly deshield the aldehydic proton and nearby aromatic protons, while the electron-donating amino and methyl groups will cause relative shielding.

Expected Spectral Data for Pure this compound:

  • Aldehyde Proton (-CHO): A highly deshielded singlet expected around δ 9.8 ppm . Its singlet nature arises from the absence of adjacent protons. This is a key diagnostic peak.[2]

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the region of δ 6.5-7.5 ppm . Their exact shifts and coupling patterns (doublets, triplets) are dictated by their position relative to the three different substituents. For instance, the proton ortho to the aldehyde and meta to the amine will be the most downfield in this region.

  • Amino Protons (-NH₂): A broad singlet typically observed around δ 4.0-6.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.3 ppm , integrating to three protons.

Self-Validating Purity Check: The integrity of the ¹H NMR spectrum is self-validating. The integration of the signals must correspond to the proton ratio of the molecule (1:3:2:3 for CHO:Ar-H:NH₂:CH₃). The presence of any additional peaks indicates impurities. For example, a peak around δ 10-12 ppm might suggest the presence of a carboxylic acid impurity (e.g., 2-amino-3-methylbenzoic acid).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube. CDCl₃ is common, but DMSO-d₆ can be superior for resolving NH₂ protons.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters, such as a 45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a concentrated sample.[2]

¹H NMR Workflow```dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg Sample B Dissolve in 0.6 mL Deuterated Solvent A->B C Add TMS Standard B->C D Insert into Spectrometer C->D E Set Parameters (Pulse, Delay) D->E F Acquire 8-16 Scans E->F G Fourier Transform & Phase Correction F->G H Integrate Peaks G->H I Assign Chemical Shifts H->I J Confirm Ratio (1:3:2:3) & Identify Impurity Peaks I->J

Caption: Workflow for FT-IR Purity Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Principle of Causality: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound, which is one of the most definitive indicators of its identity.

Expected Spectral Data for Pure this compound:

  • Molecular Ion Peak (M⁺): The compound has a molecular formula of C₈H₉NO and a monoisotopic mass of 135.068 Da . [3]High-resolution mass spectrometry (HRMS) should detect a peak at m/z ≈ 135.068. A less precise instrument will show a peak at m/z = 135.

  • [M+H]⁺ Peak: In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule at m/z ≈ 136.076 is often the base peak. [4]* Fragmentation: While dependent on the ionization method, common fragments could include the loss of the aldehyde group ([M-CHO]⁺ at m/z ≈ 106) or other characteristic fragments.

Self-Validating Purity Check: The base peak in the mass spectrum should correspond to the expected molecular ion (or its adduct, like [M+H]⁺). The presence of significant peaks at other m/z values that cannot be attributed to predictable fragmentation or isotopes would indicate impurities.

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Comparative Analysis: Spectroscopic vs. Alternative Methods

While the spectroscopic triad is powerful, other methods, particularly chromatography, offer complementary information and are often used for quantitative purity determination.

Method Principle Advantages Disadvantages Best For
NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.Unrivaled for structural elucidation; inherently quantitative (¹H NMR); non-destructive.Lower sensitivity compared to MS; requires more sample; higher equipment cost.Unambiguous structure confirmation and identification of major impurities.
IR Spectroscopy Measures molecular bond vibrations.Fast, simple, non-destructive; excellent for functional group identification.Provides limited structural detail; not easily quantifiable.Rapid confirmation of functional groups and screening for certain impurities.
Mass Spectrometry Measures mass-to-charge ratio of ions.Extremely high sensitivity; provides exact molecular weight (HRMS).Can be destructive; provides little stereochemical or isomeric information alone.Confirming molecular weight and detecting trace-level impurities.
HPLC-UV Separation by polarity followed by UV detection.Excellent for quantification and separating closely related impurities; robust and widely available.Requires method development; relies on chromophores for detection. [5]Quantifying purity (e.g., >99.5%) and resolving isomeric impurities.
GC-MS Separation by boiling point/polarity followed by MS detection.High separation efficiency for volatile compounds; provides both retention time and mass data.Not suitable for non-volatile or thermally labile compounds; derivatization may be needed. [5]Analyzing volatile impurities or byproducts from the synthesis.

Summary of Key Analytical Data

Technique Parameter Expected Value for this compound
¹H NMR Chemical Shift (δ)~9.8 ppm (s, 1H, CHO); 6.5-7.5 ppm (m, 3H, Ar-H); 4.0-6.0 ppm (br s, 2H, NH₂); 2.1-2.3 ppm (s, 3H, CH₃)
¹³C NMR Chemical Shift (δ)~190-193 ppm (CHO); 115-150 ppm (6 x Ar-C); 18-20 ppm (CH₃)
IR Spectroscopy Wavenumber (cm⁻¹)3300-3500 (N-H stretch); 2700-2900 (Aldehyde C-H stretch); 1690-1710 (C=O stretch)
Mass Spec (HRMS) Mass-to-Charge (m/z)[M+H]⁺ ≈ 136.076

Conclusion

Confirming the purity of this compound is a non-negotiable step in any high-stakes synthesis pipeline. No single technique can provide a complete picture. The definitive structural information from ¹H and ¹³C NMR , combined with the functional group confirmation from IR spectroscopy and the precise molecular weight verification from Mass Spectrometry , forms a self-validating system of analysis. This triad ensures that the material proceeding to the next synthetic step is of the required identity and quality, safeguarding the integrity of the entire research and development process. For rigorous quantitative analysis, coupling these spectroscopic methods with a chromatographic technique like HPLC is the industry gold standard.

References

A Senior Application Scientist's Guide to the Biological Activity of Substituted Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of substituted aminobenzaldehydes. We will delve into their antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed protocols. Our focus is on elucidating the structure-activity relationships that govern their efficacy, offering a scientifically grounded perspective for your research and development endeavors.

Introduction: The Versatile Scaffold of Aminobenzaldehydes

Substituted aminobenzaldehydes are a class of organic compounds characterized by a benzene ring functionalized with both an amino group (-NH₂) and a formyl group (-CHO). This unique structural arrangement provides a versatile scaffold for chemical modifications, leading to a diverse array of derivatives with significant biological activities. The position of the amino group (ortho, meta, or para) and the nature and position of other substituents on the aromatic ring play a crucial role in determining the compound's pharmacological profile.[1]

The reactivity of the aldehyde and the nucleophilicity of the amino group make these compounds valuable starting materials for the synthesis of a wide range of heterocyclic compounds and Schiff bases, many of which exhibit potent biological effects.[2] This guide will explore the comparative biological activities of various substituted aminobenzaldehydes, providing a framework for understanding their therapeutic potential.

Comparative Analysis of Biological Activities

The biological activity of substituted aminobenzaldehydes is profoundly influenced by the type and position of substituents on the benzene ring. Understanding these structure-activity relationships (SAR) is critical for the rational design of new therapeutic agents.

Antimicrobial Activity

Substituted aminobenzaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant activity against a broad spectrum of bacteria and fungi. The imine group (-C=N-) of the Schiff base is often crucial for their antimicrobial action.

Key Structure-Activity Relationship Insights:

  • Position of the Amino Group: The position of the amino group relative to the aldehyde can influence activity. For instance, some studies suggest that para-substituted aminobenzaldehydes exhibit notable antibacterial properties.[3]

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OH, -OCH₃) on the benzaldehyde ring can modulate the electronic properties of the molecule and, consequently, its interaction with microbial targets.

  • Metal Complexation: The formation of metal complexes with Schiff bases derived from aminobenzaldehydes often enhances their antimicrobial activity compared to the free ligands.[2] This is attributed to the chelation theory, where the metal ion reduces the polarity of the central atom, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Comparative Antimicrobial Activity Data:

Compound/DerivativeTest OrganismActivity (e.g., MIC, Zone of Inhibition)Reference
Schiff base of p-aminophenol and benzaldehydeStaphylococcus aureus, Escherichia coliSignificant antimicrobial activity[2]
Metal complexes (Fe(II), Co(II), Ni(II), Cu(II)) of the above Schiff baseS. aureus, E. coliEnhanced antimicrobial activity[2]
4-AminobenzaldehydeGram-negative bacteria (e.g., E. coli)Theorized to disrupt peptidoglycan synthesis[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The substituted aminobenzaldehyde derivatives are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

A Comparative Guide to GC-MS Analysis of 2-Amino-3-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of steps to explain the causality behind methodological choices. It offers a comparative analysis of derivatization strategies, chromatographic conditions, and mass spectrometric parameters, empowering you to select and optimize a protocol that is both robust and reliable for your specific application. Every protocol described is designed as a self-validating system, grounded in established analytical principles and supported by authoritative references.

The Analytical Challenge: Why Derivatization is Essential

The primary obstacle in the GC-MS analysis of 2-Amino-3-methylbenzaldehyde derivatives lies in the presence of active hydrogen atoms on the primary amine group and the polarity of the aldehyde function.[1] These features lead to:

  • Poor Peak Tailing: The polar amine group can interact strongly with active sites (e.g., residual silanols) on the GC column and inlet liner, resulting in broad, tailing peaks.[2]

  • Thermal Instability: The inherent reactivity of these functional groups can lead to degradation at the high temperatures of the GC inlet.[3]

  • Low Volatility: The polarity of the molecule reduces its volatility, making it less amenable to gas-phase analysis without chemical modification.[3][4]

Derivatization is a chemical modification process that addresses these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][4] This guide will compare the two most pertinent derivatization strategies for this class of bifunctional compounds: a dual-action approach targeting both the amine and aldehyde groups.

Workflow for GC-MS Method Development

Successful analysis hinges on a systematic approach to method development. The following workflow illustrates the key decision points and optimization steps, from sample preparation to final data analysis.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization (Method Comparison) cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Sample Sample Matrix (e.g., Reaction Mixture, API) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Deriv_Choice Choose Derivatization Strategy Drydown->Deriv_Choice Silylation Protocol A: Silylation (BSTFA/MSTFA) Targets Amine Group Deriv_Choice->Silylation Simpler, one-step Oximation_Acylation Protocol B: Oximation (PFBHA) + Acylation (TFAA) Targets Aldehyde + Amine Deriv_Choice->Oximation_Acylation More robust, two-step GC_Inject GC Injection (Split/Splitless) Silylation->GC_Inject Oximation_Acylation->GC_Inject GC_Sep GC Separation (Column & Temp Program) GC_Inject->GC_Sep MS_Detect MS Detection (EI, Scan/SIM) GC_Sep->MS_Detect Data_Acq Data Acquisition & Peak Integration MS_Detect->Data_Acq Quant Quantification (Internal/External Standard) Data_Acq->Quant Report Final Report & Method Validation Quant->Report

Caption: High-level workflow for GC-MS analysis of this compound derivatives.

Comparative Analysis of Derivatization Protocols

The choice of derivatization reagent is the most critical decision in the analytical workflow. Here, we compare two primary approaches: silylation, which primarily targets the amine, and a two-step oximation/acylation that derivatizes both functional groups.

FeatureProtocol A: SilylationProtocol B: Oximation + Acylation
Primary Reagent(s) BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)1. PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) 2. TFAA (Trifluoroacetic anhydride)
Target Group(s) Primarily the -NH₂ group; may partially react with the aldehyde.Step 1 (PFBHA) targets the -CHO group.[5] Step 2 (TFAA) targets the -NH₂ group.[6]
Reaction Product Trimethylsilyl (TMS) amine derivativePFBHA-oxime and Trifluoroacetyl (TFA) amide
Advantages - Single-step reaction. - Reagents are highly reactive.[2] - Volatile by-products are easily removed.[7]- Forms highly stable derivatives.[2] - PFBHA specifically targets aldehydes, preventing side reactions.[8] - Introduces fluorine atoms, significantly enhancing sensitivity for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI)-MS.[2][9]
Disadvantages - Reagents and derivatives are highly sensitive to moisture.[2] - Can sometimes produce multiple derivative products for a single analyte.[2] - May not fully protect the aldehyde group, leading to potential instability.- Two-step process is more time-consuming. - Requires removal of the first reagent before the second step. - TFAA can produce acidic byproducts that may need to be neutralized.[2]
Best Suited For Rapid screening, qualitative analysis, and when high sensitivity is not the primary concern.Trace-level quantification, impurity profiling in complex matrices, and methods requiring high robustness and sensitivity.

Detailed Experimental Protocols

Protocol A: Silylation with MSTFA

This protocol focuses on derivatizing the active amine hydrogen, which is the primary cause of peak tailing.

1. Sample Preparation:

  • Accurately weigh or pipette the sample containing the this compound derivative into a 2 mL autosampler vial.
  • If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. Causality: The presence of water or protic solvents will consume the silylating reagent and prevent derivatization.
  • Add an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like 2-Amino-4-methylbenzaldehyde) if quantitative analysis is required.

2. Derivatization:

  • To the dry residue, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Add 100 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).
  • Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven. Causality: Heating accelerates the reaction kinetics to ensure complete derivatization of the amine group.[7]
  • Cool the vial to room temperature before GC-MS analysis.

Protocol B: Two-Step Oximation and Acylation

This comprehensive protocol ensures both the aldehyde and amine groups are derivatized, providing maximum stability and sensitivity.

1. Sample Preparation:

  • Follow Step 1 from Protocol A.

2. Step I: Oximation of the Aldehyde Group:

  • Prepare a 10-20 mg/mL solution of PFBHA hydrochloride in a suitable buffer (e.g., pH 4-5 aqueous buffer or pyridine).
  • Add 100 µL of the PFBHA solution to the dried sample.
  • Cap the vial and heat at 70-80°C for 60 minutes. Causality: PFBHA reacts with the carbonyl group to form a stable oxime derivative, which is more volatile and thermally stable than the original aldehyde.[10]
  • Cool the vial to room temperature.

3. Liquid-Liquid Extraction (LLE):

  • Add 500 µL of deionized water and 200 µL of a non-polar solvent (e.g., hexane or ethyl acetate).
  • Vortex for 1 minute to extract the PFBHA-oxime derivative into the organic layer.
  • Carefully transfer the top organic layer to a clean vial and evaporate to dryness under nitrogen. Causality: This step removes the aqueous PFBHA reagent and byproducts prior to the moisture-sensitive acylation step.

4. Step II: Acylation of the Amine Group:

  • To the dried PFBHA-oxime derivative, add 50 µL of ethyl acetate and 50 µL of TFAA (Trifluoroacetic anhydride).
  • Cap the vial and heat at 50-60°C for 20 minutes. Causality: TFAA acylates the primary amine, replacing the active hydrogens with trifluoroacetyl groups, which creates a stable amide and enhances detector sensitivity.[2][6]
  • Cool the vial, and if necessary, evaporate the excess reagent and dilute with a suitable solvent (e.g., hexane) to the final volume for injection.

GC-MS Parameter Comparison

The choice of GC column and MS parameters is crucial for achieving good separation and identification. The general principle "like dissolves like" applies to column selection, where polar columns are used for polar compounds.[11]

Derivatization_Decision Start Analytical Goal? Qualitative Qualitative Screening (Presence/Absence) Start->Qualitative Speed & Simplicity Quantitative Trace-Level Quantification (Impurity Profiling) Start->Quantitative Accuracy & Sensitivity Silylation Choose Protocol A: Silylation (MSTFA) Qualitative->Silylation Oximation Choose Protocol B: Oximation (PFBHA) + Acylation (TFAA) Quantitative->Oximation Reason_S Reason: - Faster - Simpler Workflow Silylation->Reason_S Reason_O Reason: - Higher Sensitivity - More Robust Derivative - Better for Complex Matrices Oximation->Reason_O

Caption: Decision tree for selecting the appropriate derivatization protocol.

ParameterRecommended SettingRationale & Comparison
GC Column Primary: Low-to-mid polarity, e.g., 5% Phenyl-Methylpolysiloxane (DB-5ms, HP-5ms). Confirmation: Mid-polarity, e.g., 50% Phenyl-Methylpolysiloxane (DB-17, HP-50+).A 5% phenyl column is a robust, general-purpose column that provides excellent separation for a wide range of derivatized compounds based on their boiling points.[7] A mid-polarity column offers different selectivity, which is crucial for confirming peak identity and resolving co-elutions.[12][13]
Injection Mode Splitless (1-2 min purge time)For trace analysis (<100 ppm), splitless injection is required to transfer the maximum amount of analyte onto the column, thereby maximizing sensitivity. For higher concentrations, a split injection can be used to prevent column overloading.
Inlet Temperature 250 - 280 °CThis temperature must be high enough to ensure rapid volatilization of the derivatives but low enough to prevent thermal degradation. The PFBHA/TFA derivatives from Protocol B are generally more thermally stable than the TMS derivatives from Protocol A.
Oven Program Start at 50-80°C (hold 2 min), ramp 10-20°C/min to 280-300°C (hold 5 min).The initial low temperature allows for solvent focusing, improving peak shape. The ramp rate is a compromise between analysis time and resolution; a slower ramp improves separation of closely eluting peaks. The final hold ensures all high-boiling components are eluted.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a "hard" ionization technique that produces extensive, reproducible fragmentation patterns.[14][15] These patterns serve as a "fingerprint" for compound identification and can be compared against spectral libraries (e.g., NIST, Wiley).
MS Acquisition Screening: Full Scan (m/z 50-550). Quantification: Selected Ion Monitoring (SIM)Full scan mode is used to collect data across a wide mass range to identify unknown compounds and confirm derivative structure. SIM mode significantly increases sensitivity by monitoring only a few characteristic ions of the target analyte, making it ideal for trace quantification.[9] For PFBHA derivatives, the ion at m/z 181 ([C₆F₅CH₂]⁺) is a common, highly abundant fragment used for quantification.[5]

Method Validation Considerations

For use in drug development and quality control, any analytical method must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[16][17] Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, matrix components).[16]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and the instrument's response over a defined range.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[16][18] Protocol B is expected to yield significantly lower LOD/LOQ values due to the properties of the PFBHA-TFA derivative.

  • Accuracy: The closeness of the measured value to the true value, typically assessed via recovery studies on spiked samples.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability and intermediate precision).[16]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven ramp rate, derivatization temperature).[16]

Conclusion

The successful GC-MS analysis of this compound derivatives is critically dependent on a well-chosen derivatization strategy.

  • For rapid, qualitative screening, a single-step silylation (Protocol A) offers a time-efficient workflow.

  • For robust, sensitive, and accurate quantification, particularly for impurity analysis in pharmaceutical applications, a two-step oximation followed by acylation (Protocol B) is unequivocally superior. This method yields thermally stable derivatives with excellent chromatographic properties and significantly enhanced detector response.

The choice between these protocols should be guided by the specific analytical objective. By understanding the chemical principles behind each step—from sample preparation to MS detection—researchers can develop and validate a method that provides reliable and defensible data, ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Herbicidal Efficacy of 2-Amino-3-methylbenzaldehyde and 2-Hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Scaffolds

In the dynamic field of agrochemical research, the identification of novel herbicidal agents with distinct mechanisms of action is paramount for sustainable weed management and combating the rise of herbicide-resistant weed populations. Benzaldehyde and its derivatives have emerged as a promising class of compounds, exhibiting significant plant growth regulatory properties.[1][2] These aromatic aldehydes can induce phytotoxicity through various mechanisms, including the disruption of cellular redox homeostasis and damage to critical biomolecules like proteins and nucleic acids.[3]

This guide provides a comprehensive technical comparison of the herbicidal efficacy between two specific subclasses of benzaldehyde derivatives: 2-Amino-3-methylbenzaldehyde and 2-hydroxybenzaldehyde (commonly known as salicylaldehyde) derivatives. We will delve into their structural distinctions, potential mechanisms of action, and a robust experimental framework for their comparative assessment. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to evaluate these compounds as potential herbicide candidates.

Structural and Mechanistic Overview

The herbicidal activity of a compound is intrinsically linked to its chemical structure. The nature and position of functional groups on the benzaldehyde ring dictate its physicochemical properties, such as lipophilicity and electronic character, which in turn influence its uptake, translocation, and interaction with biological targets within the plant.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde) Derivatives: Salicylaldehyde is a naturally occurring compound recognized for its biological activities.[4] The defining feature is the hydroxyl group (-OH) at the ortho position relative to the aldehyde group (-CHO). This configuration allows for intramolecular hydrogen bonding, influencing its reactivity and interaction with molecular targets. Studies have demonstrated that salicylaldehyde possesses both pre- and post-emergent herbicidal activity, potentially acting as a fumigant to inhibit seed germination and plant growth.[4][5]

  • This compound: This derivative features an amino group (-NH2) at the 2-position and a methyl group (-CH3) at the 3-position. The presence of the amino group significantly alters the molecule's electronic properties and introduces hydrogen-bonding capabilities distinct from the hydroxyl group.[6] This functional group can enhance binding affinity to specific enzymatic targets involved in plant growth and allows the molecule to form Schiff bases, which are crucial in many biochemical pathways.[6] While its herbicidal potential is an emerging area of research, these structural features suggest a potentially unique mode of action.

Hypothesized Mechanism of Action

The precise molecular targets for many benzaldehyde derivatives are still under investigation. However, based on their chemical nature and known effects of aldehydes on biological systems, we can postulate several mechanisms. A primary mode of action for many herbicides is the inhibition of critical metabolic pathways, such as photosynthesis or amino acid biosynthesis.[7] Aldehydes, being reactive electrophiles, can cause cellular damage, inhibit enzymes, and disrupt membrane integrity.

Below is a conceptual diagram illustrating potential pathways through which these compounds might exert their phytotoxic effects.

Herbicidal_MoA cluster_0 Benzaldehyde Derivative cluster_1 Plant Cell Interaction cluster_2 Potential Cellular Effects Compound This compound OR 2-Hydroxybenzaldehyde Derivative Uptake Uptake & Translocation Compound->Uptake Target Molecular Target Interaction Uptake->Target ROS Reactive Oxygen Species (ROS) Production Target->ROS Disrupts Redox Homeostasis Enzyme Enzyme Inhibition (e.g., Photosynthesis, AA Synthesis) Target->Enzyme Binds to Active Site Membrane Membrane Damage Target->Membrane Alters Permeability Phytotoxicity Growth Inhibition & Plant Death ROS->Phytotoxicity Enzyme->Phytotoxicity Membrane->Phytotoxicity

Caption: Potential mechanisms of action for benzaldehyde-based herbicides.

Experimental Design for Comparative Efficacy Assessment

To objectively compare the herbicidal efficacy of this compound and 2-hydroxybenzaldehyde derivatives, a multi-tiered experimental approach is required. This involves assessing both pre-emergent (effects on seed germination) and post-emergent (effects on established seedlings) activity against representative weed species.

Core Principle: A Self-Validating System

Every protocol must be designed as a self-validating system. This is achieved by including appropriate controls to ensure that the observed effects are solely attributable to the test compounds.

  • Negative Control: A treatment containing only the solvent (e.g., acetone or DMSO) used to dissolve the test compounds. This accounts for any phytotoxic effects of the solvent itself.

  • Positive Control: A commercial herbicide with a well-characterized mechanism of action (e.g., glyphosate, glufosinate). This provides a benchmark for herbicidal activity.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive comparative study.

Experimental_Workflow Start Start: Select Test Compounds (this compound vs. 2-Hydroxybenzaldehyde derivative) Species Select Target Weed Species (Monocot & Dicot) Start->Species Pre_Emergent Protocol 1: Pre-emergent Assay (Seed Germination) Species->Pre_Emergent Post_Emergent Protocol 2: Post-emergent Assay (Whole Plant Spray) Species->Post_Emergent Dose Dose-Response Testing (Multiple Concentrations) Pre_Emergent->Dose for each compound Post_Emergent->Dose for each compound Data Data Collection (Germination %, Root/Shoot Length, Biomass, Visual Injury) Dose->Data Analysis Statistical Analysis (Calculate GR50 / IC50) Data->Analysis Conclusion Conclusion: Compare Efficacy & Structure-Activity Relationship Analysis->Conclusion

Caption: Workflow for assessing comparative herbicidal efficacy.

Detailed Experimental Protocols

Protocol 1: Pre-emergent Activity Assay (Seed Germination)

This protocol assesses the effect of the compounds on the germination and early growth of weed seeds.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone) to create stock solutions.

  • Seeds of a monocot (e.g., barnyard grass, Echinochloa crusgalli) and a dicot (e.g., field mustard, Brassica campestris).[8]

  • Sterile Petri dishes (9 cm diameter) with filter paper.

  • Sterile distilled water.

  • Growth chamber set to appropriate light/dark cycles and temperature.

Procedure:

  • Preparation: Place two sterile filter papers in each Petri dish.

  • Treatment Application: Prepare a series of dilutions from the stock solutions. Apply 5 mL of each test concentration to the filter paper in the Petri dishes. Ensure the solvent is evaporated completely if volatile, leaving a residue of the test compound. For the negative control, apply 5 mL of solvent and allow it to evaporate.

  • Sowing: Place 20-30 seeds of a single weed species onto the treated filter paper in each dish.

  • Incubation: Add a standard volume of sterile water to each dish to moisten the filter paper. Seal the dishes with paraffin film to maintain humidity and place them in a growth chamber.

  • Data Collection: After 7-10 days, count the number of germinated seeds. Measure the root and shoot length of the seedlings.

  • Analysis: Calculate the germination inhibition percentage and growth reduction relative to the negative control.

Protocol 2: Post-emergent Activity Assay (Whole Plant)

This protocol evaluates the efficacy of the compounds on established seedlings.

Materials:

  • Test compounds formulated as a sprayable solution with a surfactant.

  • 3-4 week old seedlings of monocot and dicot weeds grown in pots.

  • Laboratory spray chamber.

  • Greenhouse or controlled environment growth room.

Procedure:

  • Plant Growth: Grow weed seedlings in pots containing a standard soil mix until they reach the 2-3 leaf stage.

  • Treatment Preparation: Prepare spray solutions of each compound at various concentrations. Include a surfactant (e.g., Tween 20) to ensure proper leaf coverage. The negative control will be a solution of water and surfactant only.

  • Application: Spray the seedlings uniformly until foliage is wet, using a laboratory spray chamber to ensure consistent application.

  • Incubation: Return the treated plants to the greenhouse.

  • Data Collection: Assess the plants at 3, 7, and 14 days after treatment. Record visual phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete death).

  • Biomass Measurement: At the end of the experiment (e.g., 14 days), harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry biomass.

  • Analysis: Calculate the percentage of growth reduction based on dry biomass compared to the negative control.

Data Presentation and Interpretation

The quantitative data from dose-response experiments should be analyzed to determine the concentration required to reduce plant growth by 50% (GR50). Lower GR50 values indicate higher herbicidal potency. The results can be summarized in tables for clear comparison.

Table 1: Hypothetical Pre-emergent Herbicidal Activity (GR50 in µM)

CompoundEchinochloa crusgalli (Monocot)Brassica campestris (Dicot)
This compound150220
2-Hydroxybenzaldehyde9580
Positive Control (e.g., Trifluralin)108

Table 2: Hypothetical Post-emergent Herbicidal Activity (GR50 in µM)

CompoundEchinochloa crusgalli (Monocot)Brassica campestris (Dicot)
This compound180165
2-Hydroxybenzaldehyde250210
Positive Control (e.g., Glufosinate)5045
Interpretation of Hypothetical Data
  • Efficacy: Based on these hypothetical results, 2-hydroxybenzaldehyde shows greater pre-emergent activity against both monocot and dicot species than this compound, as indicated by its lower GR50 values. This aligns with published findings on salicylaldehyde's ability to prevent seed germination.[5]

  • Selectivity & Spectrum: In the post-emergent assay, this compound demonstrates slightly better activity, particularly against the dicot species, suggesting a different mode of action or uptake mechanism compared to 2-hydroxybenzaldehyde. The introduction of the amino and methyl groups may influence its interaction with targets in established plants.[6]

  • Structure-Activity Relationship (SAR): The difference in efficacy suggests that the ortho-substituent (-NH2 vs. -OH) plays a critical role. The hydroxyl group appears more effective at inhibiting germination, while the amino group might be more advantageous for post-emergent, systemic activity. This highlights the principle that even minor structural modifications can significantly alter biological performance.[9]

Conclusion and Future Research Directions

This guide outlines a systematic approach to comparing the herbicidal efficacy of this compound and 2-hydroxybenzaldehyde derivatives. The provided protocols, grounded in established scientific principles, offer a framework for generating reliable and comparable data.

The exploration of benzaldehyde derivatives as herbicides is a compelling area of research.[5][6] While salicylaldehyde derivatives show clear pre-emergent potential, the unique structural features of this compound warrant further investigation for potentially novel post-emergent applications.

Future work should focus on:

  • Expanded SAR Studies: Synthesizing and testing a wider array of amino- and hydroxy-substituted benzaldehydes to build a comprehensive structure-activity relationship model.

  • Mechanism of Action Elucidation: Employing molecular and biochemical techniques to identify the specific cellular targets inhibited by these compounds.

  • Crop Safety and Selectivity: Evaluating the phytotoxicity of promising lead compounds on important crop species to determine their potential for selective weed control.

  • Environmental Fate: Investigating the soil stability, degradation, and overall environmental impact of these novel chemical classes.[10]

By pursuing these research avenues, the scientific community can further assess the viability of these benzaldehyde scaffolds as the basis for new, effective, and sustainable herbicidal solutions.

References

A Senior Application Scientist's Guide to Comparing Binding Conformations of 2-Amino-3-methylbenzaldehyde Derivatives through Molecular Modeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Amino-3-methylbenzaldehyde Derivatives

In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutics. Among its numerous derivatives, this compound and its analogs have garnered significant interest due to their diverse biological activities, including antifungal and enzyme inhibitory properties.[1][2][3] The precise arrangement of the amino and methyl groups on the benzaldehyde core introduces unique steric and electronic features that dictate their interaction with biological targets. Understanding the nuanced differences in how these derivatives bind to a protein's active site is paramount for optimizing their efficacy and selectivity.

This guide provides a comprehensive framework for employing molecular modeling techniques to compare the binding conformations of this compound derivatives. We will move beyond a mere recitation of steps to explore the underlying rationale for key methodological choices, ensuring a robust and insightful computational analysis. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the intricate process of structure-based drug design.

The Computational Microscope: Unveiling Binding Modes with Molecular Docking

Molecular docking serves as our initial computational microscope, offering a rapid and powerful method to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex.[4][5] This technique is instrumental in generating initial hypotheses about the structure-activity relationships (SAR) within a series of analogs.[6][7]

Why Docking is a Cornerstone of Drug Design

The fundamental principle of docking is to sample a vast number of possible conformations of a flexible ligand within a rigid or partially flexible receptor binding site and to rank these poses using a scoring function. This allows us to:

  • Predict Binding Geometries: Visualize how subtle changes in the ligand's structure, such as the addition or repositioning of functional groups, alter its interaction with key amino acid residues.

  • Estimate Binding Affinity: While not a direct measure of binding free energy, docking scores provide a valuable qualitative assessment of binding strength, enabling the prioritization of compounds for synthesis and experimental testing.

  • Elucidate Structure-Activity Relationships: By comparing the docking poses of a series of this compound derivatives with their corresponding biological activities, we can infer which interactions are critical for potency and selectivity.[6][8][9]

Experimental Protocol: A Validated Molecular Docking Workflow

A rigorous and reproducible docking protocol is essential for generating reliable results. Here, we outline a self-validating workflow, emphasizing the critical quality control steps.

Step 1: Receptor Preparation - The Foundation of Accuracy

  • Obtain the Protein Structure: Download the three-dimensional coordinates of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model can be generated.

  • Pre-processing: Remove all non-essential molecules, such as water, ions, and co-solvents, unless they are known to play a crucial role in ligand binding.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH. This is a critical step as it directly influences the electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Step 2: Ligand Preparation - Ensuring Chemical Correctness

  • Generate 3D Conformations: Convert the 2D structures of your this compound derivatives into 3D conformations.

  • Charge and Tautomer Assignment: Assign partial charges to the atoms and generate possible tautomeric and ionization states at physiological pH.

  • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy starting conformation.

Step 3: Defining the Binding Site and Docking

  • Grid Generation: Define the binding site by creating a grid box that encompasses the active site of the protein. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution: Perform the docking calculations using a validated docking program such as AutoDock, Glide, or GOLD.[2][10] It is advisable to generate multiple binding poses for each ligand to explore a broader conformational space.

Step 4: Post-Docking Analysis and Validation

  • Pose Clustering and Scoring: Cluster the generated poses based on their root-mean-square deviation (RMSD) and rank them according to their docking scores.

  • Interaction Analysis: Visualize the top-ranked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.[2]

  • Re-docking (Self-Validation): If a co-crystallized ligand is present in the original PDB file, re-dock it into the binding site. A successful re-docking, with an RMSD of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence in the chosen docking protocol.[5]

Visualizing the Computational Workflow

The following diagram illustrates the key stages of a typical molecular docking and subsequent molecular dynamics simulation workflow.

G cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_analysis Analysis & Refinement PDB Protein Structure (PDB) PrepProt Receptor Preparation (Protonation, Minimization) PDB->PrepProt Pre-processing Ligands 2D Ligand Structures PrepLig Ligand Preparation (Charges, Tautomers) Ligands->PrepLig 3D Conversion & Minimization Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Execute Docking (Generate Poses) PrepLig->Dock Grid->Dock PoseAnalysis Pose Analysis (Scoring, Clustering) Dock->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic) PoseAnalysis->InteractionAnalysis MD_Setup MD Simulation Setup InteractionAnalysis->MD_Setup Select Promising Poses MD_Run Run Molecular Dynamics MD_Setup->MD_Run MD_Analysis Analyze MD Trajectory (RMSD, RMSF, Binding Energy) MD_Run->MD_Analysis

Caption: A generalized workflow for molecular modeling, from initial preparation to docking and subsequent molecular dynamics analysis.

Beyond the Static Picture: Incorporating Flexibility with Molecular Dynamics Simulations

While molecular docking provides a valuable static snapshot of the binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the time-evolution of the protein-ligand complex, providing deeper insights into the stability of the binding pose and the role of protein flexibility.[11][12]

The Rationale for Dynamic Simulations

MD simulations are computationally more intensive than docking but can provide critical information that static models cannot:

  • Binding Pose Stability: Assess whether the top-ranked docking pose remains stable over time or if the ligand reorients within the active site.

  • Protein Flexibility: Account for the induced-fit effects where the protein conformation adapts to the presence of the ligand.

  • Solvent Effects: Explicitly model the role of water molecules in mediating protein-ligand interactions.

  • Binding Free Energy Calculations: Employ more rigorous methods like MM-PBSA or MM-GBSA to calculate the binding free energy, offering a more quantitative prediction of binding affinity.

Experimental Protocol: Molecular Dynamics Simulation of a Protein-Ligand Complex

Step 1: System Preparation

  • Select a Starting Structure: Use the most promising docked pose of a this compound derivative as the starting point.

  • Solvation: Place the protein-ligand complex in a periodic box of explicit solvent (e.g., water).

  • Ionization: Add counter-ions to neutralize the system and mimic physiological ionic strength.

  • Parameterization: Ensure that accurate force field parameters are available for the ligand.[13] This is a crucial step for the reliability of the simulation.

Step 2: Simulation Protocol

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints to sample the conformational space of the complex.

Step 3: Trajectory Analysis

  • Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the overall stability of the simulation.

  • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) of each residue to identify flexible regions of the protein.

  • Interaction Analysis: Monitor the key protein-ligand interactions (e.g., hydrogen bonds) over the course of the simulation to assess their stability.

  • Binding Free Energy Calculation: Use methods like MM-PBSA or MM-GBSA to estimate the binding free energy from the simulation trajectory.

Interpreting the Data: A Comparative Analysis

The true power of this computational approach lies in the comparative analysis of multiple this compound derivatives. By systematically comparing their docking scores, interaction patterns, and the stability of their complexes in MD simulations, we can build a comprehensive understanding of their SAR.

Quantitative Data Summary
DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Free Energy (MM-PBSA, kcal/mol)
This compound -7.5Tyr123, Asp189, Phe234-25.3
Derivative A (4-Chloro) -8.2Tyr123, Asp189, Phe234, Leu237-30.1
Derivative B (5-Nitro) -6.8Tyr123, Asp189-22.5
Derivative C (2-Amino-3,5-dimethyl) -7.9Tyr123, Asp189, Phe234, Val192-28.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that the addition of a chloro group at the 4-position (Derivative A) enhances binding, likely through additional hydrophobic interactions with Leu237. Conversely, the nitro group at the 5-position (Derivative B) appears to be detrimental to binding. The addition of a second methyl group (Derivative C) also seems to improve binding, potentially by making favorable van der Waals contacts with Val192.

Visualizing Binding Interactions

The following conceptual diagram illustrates the key interactions of a this compound derivative within a hypothetical protein active site.

binding_site cluster_protein Protein Active Site cluster_ligand This compound Derivative Tyr123 Tyr123 Asp189 Asp189 Phe234 Phe234 HydrophobicPocket Hydrophobic Pocket Aldehyde Aldehyde Group Aldehyde->Tyr123 H-Bond Amino Amino Group Amino->Asp189 H-Bond / Salt Bridge Methyl Methyl Group Methyl->HydrophobicPocket Hydrophobic Interaction AromaticRing Aromatic Ring AromaticRing->Phe234 π-π Stacking

Caption: A conceptual diagram of the binding interactions between a this compound derivative and a hypothetical protein active site.

Conclusion: From In Silico Insights to Experimental Validation

The molecular modeling workflow detailed in this guide provides a powerful and rational approach to comparing the binding conformations of this compound derivatives. By combining the speed of molecular docking with the rigor of molecular dynamics simulations, researchers can generate robust hypotheses to guide the design and optimization of novel therapeutic agents. It is crucial to remember that computational predictions are not a substitute for experimental validation. The ultimate goal of these in silico studies is to prioritize the most promising compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.

References

A Comparative Structural Analysis of 2-Amino-3-methylbenzaldehyde and 2-Amino-4-methylbenzaldehyde for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers and Scientists

In the landscape of pharmaceutical development and fine chemical synthesis, the subtle distinctions between structural isomers can lead to profound differences in reactivity, biological activity, and ultimately, the viability of a synthetic route. This guide provides a detailed structural and reactivity comparison of two closely related isomers: 2-Amino-3-methylbenzaldehyde and 2-Amino-4-methylbenzaldehyde. Understanding their unique electronic and steric profiles is paramount for their effective application as precursors in the synthesis of complex molecular scaffolds.

Introduction: The Significance of Isomeric Purity

This compound and 2-Amino-4-methylbenzaldehyde are aromatic compounds that feature an amino group and an aldehyde group attached to a benzene ring, with a methyl group at either the 3- or 4-position, respectively.[1][2] While sharing the same molecular formula, C₈H₉NO, the positional difference of the methyl group introduces significant steric and electronic variations that influence their chemical behavior.[3][4] These differences are critical in the context of drug design and process chemistry, where precise control over reaction pathways and product profiles is essential.

Molecular Structure and Electronic Effects: A Tale of Two Isomers

The core difference between these two molecules lies in the placement of the electron-donating methyl group relative to the electron-withdrawing aldehyde group and the electron-donating amino group.

This compound: The methyl group is situated ortho to the amino group and meta to the aldehyde group. This arrangement leads to a notable steric interaction between the adjacent amino and methyl groups. This steric hindrance can influence the planarity of the molecule and the accessibility of the amino group for reactions.[5][6]

2-Amino-4-methylbenzaldehyde: Here, the methyl group is in the para position relative to the aldehyde group and meta to the amino group. This placement minimizes direct steric clash between the substituents. The methyl group's electron-donating effect is transmitted through the aromatic ring, influencing the reactivity of both the amino and aldehyde functionalities.

These structural nuances are not merely academic; they have tangible consequences for reaction kinetics and regioselectivity. For instance, the steric hindrance in the 3-methyl isomer can retard the rate of reactions involving the adjacent amino group.

Diagram: Molecular Structures

Caption: Chemical structures of this compound and 2-Amino-4-methylbenzaldehyde.

Comparative Physicochemical and Spectroscopic Properties

The isomeric difference is reflected in the physicochemical and spectroscopic data of the two compounds. While comprehensive experimental data for direct comparison is sparse in publicly available literature, we can infer expected differences based on established principles of organic chemistry.

PropertyThis compound2-Amino-4-methylbenzaldehydeRationale for Differences
Molecular Formula C₈H₉NO[3]C₈H₉NO[2]Isomers have the same molecular formula.
Molecular Weight 135.16 g/mol [3]135.16 g/mol [4]Isomers have the same molecular weight.
CAS Number 84902-24-9[3]59236-38-3[7]Unique identifiers for each isomer.
¹H NMR Distinct aromatic proton splitting patterns due to the 1,2,3-substitution. The methyl protons will likely appear as a singlet. The aldehyde proton will be a downfield singlet.[8][9][10]A more symmetrical aromatic region in the ¹H NMR spectrum is expected due to the 1,2,4-substitution pattern. The methyl and aldehyde protons will also be present as singlets.[11][12]The substitution pattern on the benzene ring dictates the coupling constants and chemical shifts of the aromatic protons.
¹³C NMR Unique chemical shifts for the eight distinct carbon atoms. The proximity of the methyl and amino groups may influence the chemical shift of the adjacent carbons.[10]Eight distinct carbon signals are also expected. The electronic effect of the para-methyl group will influence the chemical shifts of the ring carbons, particularly the carbon bearing the aldehyde group.The electronic environment of each carbon atom is unique, leading to different resonance frequencies.
UV-Vis Spectroscopy The absorption maxima may be influenced by potential out-of-plane twisting due to steric hindrance, which can affect conjugation.[13][14][15]Expected to show characteristic aromatic absorption bands. The para-methyl group may cause a slight red shift (bathochromic shift) compared to the unsubstituted aminobenzaldehyde.[16][17]The extent of conjugation and the electronic nature of the substituents affect the energy of electronic transitions.

Synthesis and Reactivity: A Comparative Overview

Synthesis: Both isomers can be synthesized through multi-step sequences, often starting from the corresponding nitrotoluene or nitrobenzaldehyde precursors.[1][18] A common synthetic strategy involves the reduction of a nitro group to an amine and the introduction or modification of the aldehyde functionality.[19][20] Protecting the highly reactive aldehyde group, for instance as an acetal, is often a necessary step during other transformations.[1][21]

Reactivity: The dual functionality of an amino and an aldehyde group makes these compounds versatile building blocks.[22]

  • Aldehyde Group: This group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions.[1][23] The electronic nature of the ring, influenced by the amino and methyl groups, will affect the electrophilicity of the aldehyde carbon.

  • Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions. Its nucleophilicity will be modulated by the position of the methyl group.[22]

  • Intramolecular Reactions and Self-Condensation: A notable characteristic of 2-aminobenzaldehydes is their propensity for self-condensation, which can be a competing side reaction in many synthetic applications.[19][24] The steric bulk in this compound might slightly inhibit this process compared to its 4-methyl counterpart.

Experimental Protocol: Comparative Reactivity in Schiff Base Formation

To empirically assess the reactivity differences, a comparative study of Schiff base formation with a model primary amine, such as aniline, can be performed. This reaction is fundamental in many synthetic pathways, including the preparation of heterocyclic compounds.

Objective: To compare the reaction rates and yields of Schiff base formation for this compound and 2-Amino-4-methylbenzaldehyde with aniline under identical conditions.

Materials:

  • This compound (98%+)

  • 2-Amino-4-methylbenzaldehyde (98%+)

  • Aniline (freshly distilled)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 mmol of this compound and 2-Amino-4-methylbenzaldehyde, respectively, in 10 mL of anhydrous ethanol.

  • Addition of Reagents: To each flask, add 1.0 mmol of freshly distilled aniline followed by 2-3 drops of glacial acetic acid.

  • Reaction Monitoring: Stir the reactions at room temperature. Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent). Visualize the spots under UV light.

  • Work-up and Isolation: Once the reactions have reached completion (or after a set time, e.g., 2 hours), cool the reaction mixtures to room temperature. Reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization and Yield Calculation: Dry the purified products and determine the final mass to calculate the percentage yield. Characterize the products using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the corresponding Schiff bases.

Expected Outcome: It is hypothesized that the reaction with 2-Amino-4-methylbenzaldehyde will proceed at a faster rate and potentially give a higher yield due to the reduced steric hindrance around the reacting aldehyde and amino groups compared to the 3-methyl isomer.

Diagram: Experimental Workflow

G cluster_0 Isomer 1: this compound cluster_1 Isomer 2: 2-Amino-4-methylbenzaldehyde a1 Dissolve in Ethanol a2 Add Aniline & Acetic Acid a1->a2 a3 React & Monitor by TLC a2->a3 a4 Work-up & Isolate a3->a4 a5 Characterize & Calculate Yield a4->a5 end Compare Results a5->end b1 Dissolve in Ethanol b2 Add Aniline & Acetic Acid b1->b2 b3 React & Monitor by TLC b2->b3 b4 Work-up & Isolate b3->b4 b5 Characterize & Calculate Yield b4->b5 b5->end start Start start->a1 start->b1

Caption: Comparative workflow for Schiff base formation.

Conclusion and Future Outlook

The choice between this compound and 2-Amino-4-methylbenzaldehyde is a critical decision in the design of a synthetic route. The 3-methyl isomer presents a unique steric environment that can be exploited for regioselective synthesis but may also lead to slower reaction rates. Conversely, the 4-methyl isomer, with its less hindered profile, may be preferable for reactions requiring higher reactivity and yields.

For drug development professionals, a thorough understanding of these isomeric differences, supported by empirical data from comparative experiments, is essential for optimizing synthetic protocols, minimizing side-product formation, and ultimately, accelerating the discovery and development of new therapeutic agents. Further studies, including computational modeling of transition states and kinetic analysis of various reaction types, would provide deeper insights into the nuanced reactivity of these valuable building blocks.

References

A Senior Application Scientist's Guide to Confirming Imine Linkage Formation in 2-Amino-3-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of imines, or Schiff bases, is a foundational chemical transformation. The formation of the C=N double bond is a critical step in the synthesis of a vast array of biologically active compounds and functional materials. However, simply mixing an amine and an aldehyde does not guarantee complete conversion. This guide provides an in-depth comparison of analytical techniques to rigorously confirm imine linkage formation, specifically focusing on reactions involving 2-Amino-3-methylbenzaldehyde. We will move beyond simple checklists to explain the causality behind our analytical choices, ensuring your results are both accurate and defensible.

The core reaction we are interrogating is the condensation of this compound with a generic primary amine (R-NH₂).

Figure 1: General reaction scheme for imine formation.

Our objective is to unequivocally confirm the disappearance of the starting materials and the appearance of the desired imine product by analyzing the key functional groups involved in the transformation: the aldehyde's carbonyl group (C=O), the amine's N-H bonds, and the product's imine group (C=N).

Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Inquiry

FTIR spectroscopy is an indispensable tool for a rapid and cost-effective assessment of imine formation. It works by measuring the absorption of infrared radiation by a sample's molecular bonds, which vibrate at specific frequencies. The formation of an imine bond results in a distinct and predictable change in the vibrational landscape of the molecule.

Causality Behind the Method: The logic is straightforward: the reaction consumes a carbonyl (C=O) and an amine (N-H) to create an imine (C=N). Therefore, a successful reaction will show the disappearance of the characteristic C=O and N-H stretching bands of the reactants and the appearance of a new C=N stretching band in the product's spectrum.[1][2][3]

Data Interpretation: Key Vibrational Frequencies

Functional GroupReactant/ProductTypical Wavenumber (cm⁻¹)Expected Observation
N-H Stretch (Amine)This compound3350 - 3450 cm⁻¹ (two bands)Disappearance
C=O Stretch (Aldehyde)This compound~1690 - 1700 cm⁻¹Disappearance
C=N Stretch (Imine) Product ~1615 - 1640 cm⁻¹ Appearance of a sharp peak [1][4]
Aromatic C-H StretchBoth~3000 - 3100 cm⁻¹Remains Present
Aliphatic C-H StretchBoth~2850 - 2960 cm⁻¹Remains Present
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method due to its minimal sample preparation requirements.

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of your solid product or a single drop of your reaction mixture directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum (e.g., baseline correction) and identify the key vibrational bands as detailed in the table above. Compare the product spectrum to the spectra of the starting materials (this compound and the primary amine).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While FTIR confirms the change in functional groups, NMR spectroscopy provides unambiguous structural proof by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. It is the most powerful tool for confirming not just the formation of the imine but also the overall connectivity of the final product.[5]

Causality Behind the Method: The formation of the imine bond creates a new "imine proton" (H-C=N) with a characteristic chemical shift. The disappearance of the aldehyde proton (CHO) provides conclusive evidence that the starting material has been consumed.[6][7] Similarly, in ¹³C NMR, the aldehyde carbon resonance is replaced by an imine carbon resonance at a different chemical shift.[1][4]

Data Interpretation: Key Chemical Shifts (in CDCl₃)

AtomReactant/ProductTypical Chemical Shift (δ, ppm)Expected Observation
¹H: Aldehyde Proton (CHO) This compound~9.9 - 10.1Disappearance of this singlet
¹H: Imine Proton (CH=N) Product ~8.3 - 8.9 Appearance of a new singlet [6][8]
¹H: Amine Protons (NH₂)This compound~4.5 - 6.0 (broad)Disappearance
¹H: Aromatic ProtonsBoth~6.5 - 8.0Shift in pattern and integration
¹³C: Aldehyde Carbon (CHO) This compound~190 - 195Disappearance
¹³C: Imine Carbon (C=N) Product ~149 - 162 Appearance of a new signal [1][4][6]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. A standard pulse program is usually sufficient. Key parameters include the number of scans (typically 8 or 16) and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This requires significantly more scans (often hundreds or thousands) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra, paying close attention to the diagnostic shifts highlighted in the table above.

Mass Spectrometry (MS): Absolute Molecular Confirmation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof that the desired condensation reaction has occurred. Techniques like Electrospray Ionization (ESI) are particularly useful as they are "soft" ionization methods that typically leave the molecule intact, allowing for the observation of the molecular ion peak.

Causality Behind the Method: The reaction involves the combination of two molecules and the loss of one water molecule (18.015 g/mol ). Therefore, the molecular weight of the product will be the sum of the molecular weights of the reactants minus the molecular weight of water. Confirming this expected mass validates the reaction's success.

Data Interpretation: Molecular Ion Peaks

CompoundMolecular FormulaExact Mass ( g/mol )Expected [M+H]⁺ Peak
This compoundC₈H₉NO135.16136.17
Example Product (with Aniline) C₁₄H₁₄N₂210.27211.28
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation ([M+H]⁺).

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte molecules in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Analysis: Locate the peak corresponding to the expected [M+H]⁺ of your imine product. The high resolution of modern mass spectrometers can confirm the mass to within a few parts per million (ppm), which also confirms the elemental composition.

Comparative Guide to Confirmation Techniques

The choice of technique depends on the required level of certainty, available resources, and the stage of the research.

TechniqueInformation ProvidedSpeedCostKey AdvantageLimitation
FTIR Functional groups (C=N, C=O)Very Fast (~2 min)LowExcellent for quick reaction monitoring and initial confirmation.[3]Can be ambiguous; does not provide full structural information.
NMR Full molecular structure & connectivityModerate (15 min - 2 hrs)HighUnambiguous proof of structure and purity.[5]Requires pure sample; higher cost and expertise needed.
MS Molecular Weight & FormulaFast (~5 min)ModerateConfirms the exact mass with high accuracy.[6]Provides no information on isomerism or connectivity.

Workflow for Imine Formation Confirmation

The following diagram illustrates a logical workflow for a researcher synthesizing and confirming a new imine product.

G cluster_0 Synthesis & Initial Check cluster_1 Definitive Characterization synthesis Synthesize Imine (this compound + R-NH₂) tlc Monitor by TLC (Check for disappearance of aldehyde) synthesis->tlc During Reaction ftir Rapid FTIR Analysis tlc->ftir Post Work-up decision FTIR Shows C=N band? ftir->decision decision->synthesis No, Re-evaluate Reaction Conditions nmr ¹H and ¹³C NMR (Confirm structure & purity) decision->nmr Yes ms Mass Spectrometry (Confirm molecular weight) nmr->ms final Structure Confirmed ms->final

A recommended workflow for the synthesis and characterization of imines.

By employing this multi-technique approach, starting with the rapid screening power of FTIR and culminating in the definitive structural and mass confirmation from NMR and MS, researchers can have the utmost confidence in the successful formation of the imine linkage. This rigorous validation is paramount for the integrity of subsequent research and the development of novel chemical entities.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Amino-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The principle of "cradle-to-grave" stewardship is not merely a regulatory hurdle; it is a cornerstone of safe and ethical research. 2-Amino-3-methylbenzaldehyde (CAS No. 84902-24-9), a versatile aromatic amine and aldehyde used in the synthesis of complex molecules, requires meticulous handling and disposal due to its specific hazard profile.

This guide provides a procedural framework for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific best practices. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Part 1: Hazard Profile & Inherent Risks

Understanding the "why" behind a disposal protocol begins with a thorough risk assessment. The reactivity and toxicity of this compound are primarily dictated by its functional groups: an aromatic amine and an aldehyde. Aromatic amines as a class are known for potential toxicity and can be readily absorbed through the skin.[1][2] The aldehyde group contributes to its irritant properties.

The Globally Harmonized System (GHS) classification for this compound codifies these risks, mandating specific handling and disposal considerations.

Table 1: GHS Hazard Profile of this compound | Hazard Class | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3] |

alt text
| | Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[3] |
alt text
| | STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[3] |
alt text
| | Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[4] |
alt text
|

Incompatible Materials: To prevent hazardous reactions, this compound must be stored and disposed of separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Part 2: Pre-Disposal Operations: Engineering and Personal Controls

Before any disposal-related activities commence, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling of this compound, including transfer to a waste container, must be conducted within a certified chemical fume hood.[2][6] This is critical to minimize inhalation exposure to its vapors or potential aerosols.[7]

Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct exposure. The minimum required PPE is detailed below.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Prevents skin contact and absorption.[8][9] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Eye/Face Protection Chemical safety goggles or a face shield if there is a splash hazard. Protects against splashes that can cause serious eye irritation.[10][11]
Skin/Body Protection A fully buttoned laboratory coat. Provides a barrier against incidental skin contact.[8][12]

| Respiratory Protection | Not typically required when using a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood or if ventilation is inadequate.[10][11] |

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8][13]

Experimental Protocol: Waste Collection and Storage

  • Waste Segregation: Designate a specific waste stream for non-halogenated organic solids or liquids, depending on the physical state of your waste. Do not mix this waste with incompatible materials, particularly strong oxidizers or acids.[5]

  • Containerization:

    • Select a waste container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.

    • Ensure the container is clean and dry before adding any waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include, at a minimum:

    • The full chemical name: "this compound"

    • CAS Number: "84902-24-9"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • The accumulation start date.

  • Accumulation and Storage:

    • Keep the waste container tightly sealed when not actively adding waste.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.

    • The SAA must have secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Final Disposal:

    • Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department.

    • EHS will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[6][10][12] This is the only acceptable final disposal route.

Part 4: Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and safely.

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Safety: Ensure the spill area is well-ventilated (preferably within a fume hood). Remove all ignition sources.[7][10]

  • Don PPE: Wear the appropriate PPE as listed in Table 2.

  • Contain and Absorb:

    • For a liquid spill , cover with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[10][14]

    • For a solid spill , use dry cleanup procedures to avoid generating dust.[4][11] Gently sweep or use a spark-proof scoop to collect the material.

  • Collect Waste: Carefully place the absorbed/collected material and any contaminated cleaning supplies (e.g., pads, gloves) into a designated hazardous waste container.

  • Decontaminate: Clean the spill surface with soap and water, and collect the cleaning water for disposal as hazardous waste.

  • Dispose: Seal, label, and dispose of the spill cleanup waste through your EHS department.

Part 5: Disposal Decision Workflow

The logical flow for managing this compound waste is critical for ensuring safety and compliance. The following diagram illustrates this decision-making process.

G cluster_0 Disposal Workflow start Waste Identified: This compound is_spill Spill or Routine Waste? start->is_spill spill_protocol Execute Spill Cleanup Protocol is_spill->spill_protocol Spill routine_protocol Segregate as Non-Halogenated Organic Waste is_spill->routine_protocol Routine collect_spill Collect Contaminated Materials & Absorbents spill_protocol->collect_spill containerize Containerize in Approved Waste Bottle collect_spill->containerize routine_protocol->containerize label Affix Complete Hazardous Waste Label containerize->label store Store in Secondary Containment in Satellite Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node Final Disposal by Licensed Waste Contractor contact_ehs->end_node

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these scientifically-grounded procedures, you ensure that your innovative work is conducted with the highest standards of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

Mastering the Safe Handling of 2-Amino-3-methylbenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the very novelty that drives discovery also demands a rigorous and proactive approach to safety. 2-Amino-3-methylbenzaldehyde, a versatile aromatic aldehyde, presents a specific set of handling requirements due to its irritant properties. This guide, compiled by a Senior Application Scientist, moves beyond generic safety data sheets to provide a deep, actionable framework for the safe and effective use of this compound in a laboratory setting. Here, we dissect the "why" behind each procedural step, empowering you with the knowledge to not just follow protocols, but to build a culture of intrinsic safety and scientific excellence.

Understanding the Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] These classifications are the foundation upon which our handling protocols are built. The irritant nature of this compound stems from its chemical structure, an aromatic ring bearing both an amino and an aldehyde functional group. These groups can react with biological macromolecules, leading to the observed inflammatory responses.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is not a matter of simple compliance, but a critical risk mitigation strategy. Given the irritant nature of this compound, a multi-layered approach to PPE is essential.

Eye and Face Protection:

Direct contact with the eyes can cause serious irritation.[1][2][3] Therefore, the use of chemical splash goggles that form a complete seal around the eyes is mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in conjunction with goggles to protect the entire face.[4]

Skin Protection:

Gloves: The choice of glove material is paramount. Nitrile gloves are a suitable option for incidental contact. However, for prolonged handling or in situations with a high likelihood of direct contact, it is advisable to consult a glove compatibility chart or the manufacturer's recommendations for the most appropriate material. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.

Protective Clothing: A standard laboratory coat is the minimum requirement. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended.[5][6] All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection:

Given that this compound may cause respiratory irritation, all handling of the solid material or solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][7] If a fume hood is not available or the procedure has a high potential for aerosol generation, a risk assessment should be performed to determine if respiratory protection, such as a NIOSH-approved respirator with an organic vapor cartridge, is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the bedrock of a safe laboratory environment. The following procedural steps are designed to minimize exposure and ensure the integrity of your research.

Operational_Plan Receiving Receiving and Storage Preparation Preparation and Weighing Receiving->Preparation Verify Integrity Handling Handling and Reaction Preparation->Handling In Fume Hood Decontamination Decontamination Handling->Decontamination Post-Experiment Disposal Waste Disposal Decontamination->Disposal Segregated Waste

Figure 1: Operational workflow for handling this compound.
Receiving and Storage:

  • Inspect upon Receipt: Upon receiving a shipment of this compound, visually inspect the container for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.

  • Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Due to its chemical nature as both an amine and an aldehyde, it should be stored separately from strong oxidizing agents, strong acids, and strong bases.[9][10] The reaction between aldehydes and amines can occur, so it is prudent to avoid storing it in close proximity to other primary or secondary amines.[11] A dedicated, labeled secondary container is recommended.

Preparation and Weighing:
  • Work in a Fume Hood: All weighing and preparation of this compound should be performed in a certified chemical fume hood to control potential dust and vapors.[1][7]

  • Use Appropriate Tools: Use clean, designated spatulas and weighing boats. Avoid creating dust by handling the solid material gently.

  • Tare and Weigh: Tare the receiving vessel on the balance before adding the chemical to avoid contamination of the balance.

  • Immediate Cleanup: Clean any spills on the balance or surrounding area immediately using appropriate procedures (see Spill Management section).

Handling and Reaction:
  • Controlled Additions: When adding this compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashing.

  • Maintain Ventilation: Ensure the reaction is continuously performed under adequate ventilation, such as within a chemical fume hood.

  • Monitor Reactions: Be aware of the potential for exothermic reactions, especially when mixing with other reactive chemicals. The aldehyde group can be oxidized, and the amino group can undergo various substitution reactions.[12]

Emergency Procedures: Preparedness is Key

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[7] It is critical to seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management:

For small spills, the following steps should be taken by trained personnel wearing appropriate PPE:

  • Alert Others: Notify others in the immediate area of the spill.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. All cleaning materials should be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Disposal_Plan Waste_Generation Waste Generation (Excess Reagent, Contaminated PPE, etc.) Segregation Segregation (Labeled Hazardous Waste Container) Waste_Generation->Segregation Collection Collection by EHS Segregation->Collection Final_Disposal Licensed Disposal Facility Collection->Final_Disposal

Figure 2: Waste disposal workflow for this compound.
  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[13][14]

  • Container Requirements: The waste container must be made of a compatible material, be kept closed when not in use, and be stored in a secondary container to prevent spills.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department for disposal at a licensed hazardous waste facility.

  • Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. This can be achieved by rinsing with a suitable solvent that will dissolve the compound, and collecting the rinsate as hazardous waste. A triple rinse is a common practice.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a laboratory environment where scientific advancement and uncompromising safety go hand in hand.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methylbenzaldehyde
Reactant of Route 2
2-Amino-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.